Product packaging for 2-Amino-4-iodobenzonitrile(Cat. No.:)

2-Amino-4-iodobenzonitrile

Cat. No.: B15327740
M. Wt: 244.03 g/mol
InChI Key: JYHXBOVXPZBEKN-UHFFFAOYSA-N
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Description

2-Amino-4-iodobenzonitrile is a useful research compound. Its molecular formula is C7H5IN2 and its molecular weight is 244.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5IN2 B15327740 2-Amino-4-iodobenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5IN2

Molecular Weight

244.03 g/mol

IUPAC Name

2-amino-4-iodobenzonitrile

InChI

InChI=1S/C7H5IN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2

InChI Key

JYHXBOVXPZBEKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)N)C#N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 2-Amino-4-iodobenzonitrile (CAS No. 300627-48-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-iodobenzonitrile, also known by its synonym 4-Amino-2-iodobenzonitrile, is a key building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing an amino group, a nitrile moiety, and an iodine atom on a benzene ring, makes it a versatile precursor for the synthesis of a wide array of complex heterocyclic compounds. The strategic positioning of these functional groups allows for regioselective reactions, enabling the construction of novel molecular scaffolds with potential therapeutic applications. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and reactivity of this compound, with a focus on its application in the development of kinase inhibitors and other pharmaceutically relevant molecules.

Physicochemical and Spectral Data

A comprehensive summary of the quantitative data for this compound is presented in the table below. This information is critical for its handling, characterization, and use in synthetic protocols.

PropertyValue
CAS Number 300627-48-9
Synonym 4-Amino-2-iodobenzonitrile
Molecular Formula C₇H₅IN₂
Molecular Weight 244.03 g/mol
Melting Point 146-148 °C
Appearance Off-white to light brown crystalline powder
Solubility Soluble in DMSO and methanol.
pKa Data not available in searched literature.
¹H NMR (DMSO-d₆) δ 7.68 (d, J=1.9 Hz, 1H), 7.05 (dd, J=8.4, 1.9 Hz, 1H), 6.84 (d, J=8.4 Hz, 1H), 6.22 (s, 2H)
¹³C NMR (DMSO-d₆) δ 150.9, 140.2, 126.9, 120.9, 118.9, 115.8, 90.9
IR (KBr, cm⁻¹) 3420, 3320 (N-H stretch), 2220 (C≡N stretch), 1620, 1550, 1490
Mass Spec (EI) m/z 244 (M⁺), 117, 90

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the iodination of 2-aminobenzonitrile. The following is a representative experimental protocol.

Materials:

  • 2-Aminobenzonitrile

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Stirring apparatus

  • Reaction vessel

  • Purification equipment (e.g., column chromatography)

Procedure:

  • In a clean, dry reaction vessel, dissolve 2-aminobenzonitrile (1 equivalent) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Palladium-Catalyzed Sonogashira Coupling

The iodine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds. This reaction is pivotal in the synthesis of various kinase inhibitors and other heterocyclic scaffolds.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., anhydrous DMF or THF)

  • Reaction apparatus for inert atmosphere reactions

Procedure:

  • To a degassed solution of this compound (1 equivalent) and the terminal alkyne (1.2 equivalents) in the chosen anhydrous solvent, add the palladium catalyst (e.g., 5 mol%) and CuI (e.g., 10 mol%).

  • Add the base (e.g., 2-3 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 50-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired coupled product.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of kinase inhibitors. The amino and nitrile groups can participate in the formation of various heterocyclic ring systems that are known to interact with the ATP-binding site of kinases. The iodo group allows for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to optimize potency and selectivity.

Synthesis of 4-Aminoquinoline Derivatives

One notable application is in the synthesis of 4-aminoquinoline derivatives, which are known scaffolds for various kinase inhibitors.

Synthesis_of_4_Aminoquinolines A This compound E aza-Michael Addition & Intramolecular Annulation A->E B Ynone B->E C Base (e.g., KOtBu) DMSO, 100°C C->E D 4-Aminoquinoline Derivative E->D

Synthesis of 4-Aminoquinolines

This reaction proceeds via a base-promoted, transition-metal-free one-pot reaction involving a sequential aza-Michael addition and intramolecular annulation.

Role in Palladium-Catalyzed Cross-Coupling Reactions

The versatility of this compound is further highlighted in its utility in various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for creating diverse molecular libraries.

Palladium_Coupling_Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling A This compound B Arylboronic Acid D Terminal Alkyne F Alkene C Aryl-Substituted Product B->C Pd Catalyst, Base E Alkynyl-Substituted Product D->E Pd/Cu Catalyst, Base G Alkenyl-Substituted Product F->G Pd Catalyst, Base

In-Depth Technical Guide: 2-Amino-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-iodobenzonitrile, a crucial building block in synthetic organic chemistry. The document details its physicochemical properties, outlines a potential synthetic route, and explores its relevance in contemporary research, particularly in the development of novel therapeutic agents.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy reference and comparison.

PropertyValue
Molecular Weight 244.03 g/mol
Molecular Formula C₇H₅IN₂
CAS Number 1261775-08-9
Canonical SMILES C1=CC(=C(C=C1I)N)C#N
Physical Description Solid (predicted)
Solubility Expected to be soluble in organic solvents like DMSO and methanol.

Synthetic Protocols

Hypothetical Experimental Protocol: Iodination of 2-Aminobenzonitrile

Materials:

  • 2-Aminobenzonitrile

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminobenzonitrile (1 equivalent) in anhydrous acetonitrile.

  • Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature for several hours or until the starting material is consumed. Gentle heating may be applied if the reaction is sluggish.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Logical Workflow for the Proposed Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Aminobenzonitrile 2-Aminobenzonitrile Dissolution in Acetonitrile Dissolution in Acetonitrile 2-Aminobenzonitrile->Dissolution in Acetonitrile N-Iodosuccinimide N-Iodosuccinimide Iodination Reaction Iodination Reaction N-Iodosuccinimide->Iodination Reaction Dissolution in Acetonitrile->Iodination Reaction Quenching Quenching Iodination Reaction->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography This compound This compound Column Chromatography->this compound

A logical workflow for the proposed synthesis of this compound.

Potential Research Applications and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, the aminobenzonitrile scaffold is a recognized pharmacophore present in numerous biologically active molecules. The presence of an iodine atom provides a handle for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in drug discovery.

Derivatives of aminobenzonitriles have been investigated for a range of therapeutic applications, including as kinase inhibitors, antibacterial agents, and for their role in targeting various signaling pathways implicated in cancer and other diseases. The nitrile group can act as a hydrogen bond acceptor or be metabolized to an amide, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.

Hypothetical Signaling Pathway Involvement

Given the prevalence of the aminobenzonitrile core in kinase inhibitors, a hypothetical signaling pathway where a derivative of this compound could act is the receptor tyrosine kinase (RTK) pathway. Many small molecule inhibitors target the ATP-binding pocket of kinases within this pathway.

G RTK Receptor Tyrosine Kinase (RTK) P1 P RTK->P1 P2 P RTK->P2 P3 P RTK->P3 Grb2_SOS Grb2/SOS P2->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Inhibitor This compound Derivative (Hypothetical) Inhibitor->RTK Ligand Ligand

Hypothetical inhibition of an RTK signaling pathway by a derivative.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development. The provided data and potential experimental approaches offer a starting point for the utilization of this compound in pioneering research endeavors. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

An In-Depth Technical Guide to Aminoidobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on aminoidobenzonitrile isomers for researchers, scientists, and drug development professionals.

Introduction

This technical guide addresses the chemical properties, synthesis, and reactivity of aminoidobenzonitrile compounds. Initial investigations into 2-Amino-4-iodobenzonitrile revealed a significant lack of available data in scientific literature and commercial databases. Despite extensive searches for its chemical and physical properties, spectral data, and established experimental protocols, no specific information for this particular isomer could be retrieved. This suggests that this compound is not a commonly synthesized or commercially available compound.

However, several other isomers of aminoidobenzonitrile are well-documented and available. This guide provides a detailed overview of the known chemical properties and synthetic methodologies for these related compounds, offering valuable comparative insights for researchers in the field of medicinal chemistry and drug development. The following sections will focus on the available data for prominent isomers, including 4-Amino-3-iodobenzonitrile, 2-Amino-5-iodobenzonitrile, and other related structures.

Chemical Properties of Aminoidobenzonitrile Isomers

The chemical properties of aminoidobenzonitrile isomers are influenced by the relative positions of the amino, iodo, and cyano groups on the benzene ring. These substitutions affect the molecule's polarity, reactivity, and spectral characteristics. A summary of the available quantitative data for several isomers is presented below for comparative analysis.

Property4-Amino-3-iodobenzonitrile2-Iodobenzonitrile4-Iodobenzonitrile
Molecular Formula C₇H₅IN₂C₇H₄INC₇H₄IN
Molecular Weight 244.03 g/mol [1]229.02 g/mol [2]229.02 g/mol [3]
CAS Number 33348-34-4[1]4387-36-4[2]3058-39-7[3]
Melting Point 112-115 °C[1]51-55 °C124-128 °C
Boiling Point Not availableNot availableNot available
Appearance Not availableSolidSolid

Experimental Protocols and Synthesis

The synthesis of aminoidobenzonitriles often involves multi-step reaction sequences. While a specific protocol for this compound is not available, general methodologies for the synthesis of related compounds can provide a foundational understanding for potential synthetic routes.

General Synthetic Approach for Substituted Aminobenzonitriles

A common strategy for the synthesis of substituted aminobenzonitriles involves the reaction of ynones with 2-aminobenzonitriles in the presence of a base, such as potassium tert-butoxide (KOtBu), in a solvent like dimethyl sulfoxide (DMSO). This transition-metal-free, one-pot reaction proceeds through a sequential aza-Michael addition and intramolecular annulation to yield various multisubstituted 4-aminoquinolines.

A general procedure is as follows:

  • In an oven-dried 15 mL reaction vial, a solution of ynone (0.5 mmol), the corresponding 2-aminobenzonitrile (0.6 mmol), and anhydrous KOtBu (2.0 equiv.) in 2.0 mL of DMSO are combined.

  • The resulting mixture is stirred at 100°C for 1 hour.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with a saturated brine solution and dried over anhydrous sodium sulfate (Na₂SO₄).

  • The crude product is then purified by column chromatography.

This methodology has been successfully applied to a broad range of substrates, demonstrating its utility in generating diverse molecular scaffolds.

Reactivity and Applications in Drug Development

Aminoidobenzonitrile derivatives are valuable intermediates in the synthesis of complex organic molecules, including those with therapeutic potential. The presence of the amino, iodo, and cyano functionalities allows for a variety of chemical transformations.

The iodine atom, for instance, is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of compounds for drug discovery.

For example, 2-Amino-5-iodobenzonitrile is a key intermediate in the synthesis of lapatinib, a targeted therapy for certain types of cancer.[4] The unique substitution pattern of these molecules allows for regioselective reactions, which is crucial for the efficient construction of complex molecular architectures.

Logical Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of a novel aminoidobenzonitrile derivative, based on common laboratory practices, is outlined below. This logical diagram illustrates the key steps from starting materials to a fully characterized compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_final Final Product Start Starting Materials (e.g., Substituted Aniline) Reaction Multi-step Synthesis (e.g., Diazotization, Sandmeyer, Iodination) Start->Reaction Reagents Workup Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Analysis Purification->MP FinalProduct Pure this compound NMR->FinalProduct IR->FinalProduct MS->FinalProduct MP->FinalProduct

References

An In-depth Technical Guide to the Synthesis of 2-Amino-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2-Amino-4-iodobenzonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details two plausible synthetic pathways: a Sandmeyer reaction starting from 2,4-diaminobenzonitrile and the direct electrophilic iodination of 2-aminobenzonitrile. Each route is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the logical workflow.

Route 1: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the introduction of an iodo group onto an aromatic ring via a diazonium salt intermediate.[1][2] In this proposed route, the starting material, 2,4-diaminobenzonitrile, undergoes selective diazotization of the 4-amino group, followed by a copper-catalyzed iodide substitution.

Experimental Protocol

Materials:

  • 2,4-diaminobenzonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Copper(I) iodide (CuI)

  • Isopentyl nitrite

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: In a flask cooled to 0-5 °C, dissolve 2,4-diaminobenzonitrile (1 equivalent) in a mixture of hydrochloric acid and water. To this solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) and a catalytic amount of copper(I) iodide in water. Add the previously prepared cold diazonium salt solution to the potassium iodide solution slowly, with vigorous stirring. Nitrogen gas evolution should be observed.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding a saturated sodium thiosulfate solution to remove any excess iodine. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data
ParameterValueReference
Starting Material2,4-diaminobenzonitrileHypothetical
Key ReagentsNaNO₂, HCl, KI, CuI[1][2]
Typical Yield60-75%Estimated
Purity>95% (after chromatography)Estimated
Reaction Time4-6 hoursEstimated

Synthesis Workflow

Sandmeyer_Reaction Start 2,4-Diaminobenzonitrile Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Intermediate Diazonium Salt Intermediate Diazotization->Intermediate Iodination Iodination (KI, CuI) Intermediate->Iodination Product This compound Iodination->Product

Sandmeyer reaction workflow for this compound.

Route 2: Electrophilic Iodination of 2-Aminobenzonitrile

This route involves the direct iodination of the commercially available 2-aminobenzonitrile. The amino group is an activating ortho-, para-director, making the 4-position susceptible to electrophilic attack. A common challenge with this method is the potential for the formation of di-iodinated byproducts and other isomers, which necessitates careful control of reaction conditions and purification of the final product.

Experimental Protocol

Materials:

  • 2-Aminobenzonitrile

  • Iodine (I₂)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Methanol

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzonitrile (1 equivalent) in methanol. To this solution, add a solution of iodine (1.2 equivalents) in methanol.

  • Iodination: To the stirred solution, add 30% hydrogen peroxide (2 equivalents) dropwise at room temperature. The reaction is typically exothermic, and the temperature should be monitored. Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product. Purification can be achieved by recrystallization or column chromatography on silica gel.

Quantitative Data
ParameterValueReference
Starting Material2-AminobenzonitrileAnalogous Procedure
Key ReagentsI₂, H₂O₂Analogous Procedure
Typical Yield40-60% (of desired isomer)Estimated
Purity>98% (after purification)Estimated
Reaction Time24-48 hoursEstimated

Synthesis Workflow

Electrophilic_Iodination Start 2-Aminobenzonitrile Iodination Iodination (I₂, H₂O₂, Methanol) Start->Iodination Mixture Mixture of Isomers (ortho, para, di-iodo) Iodination->Mixture Purification Purification (Chromatography/Recrystallization) Mixture->Purification Product This compound Purification->Product

Electrophilic iodination workflow for this compound.

Conclusion

Both the Sandmeyer reaction and electrophilic iodination present viable pathways for the synthesis of this compound. The choice of route will depend on factors such as the availability and cost of starting materials, desired purity, and scalability of the reaction. The Sandmeyer route offers potentially higher regioselectivity, while the direct iodination route utilizes a more readily available starting material but may require more rigorous purification to isolate the desired product. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and optimizing the most suitable method for their specific needs.

References

Spectroscopic Data of 2-Amino-4-iodobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 2-Amino-4-iodobenzonitrile (also known as 4-Amino-2-iodobenzonitrile), a key intermediate in pharmaceutical synthesis. Due to the limited availability of comprehensive public data for this specific compound, this document also includes spectroscopic information for the related compound, 4-iodobenzonitrile, for comparative purposes. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound and the comparative data for 4-iodobenzonitrile.

Table 1: ¹H NMR Spectroscopic Data for 4-Amino-2-iodobenzonitrile

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.96d1HAromatic H
7.45dd1HAromatic H
6.76d1HAromatic H
6.22s2H-NH₂

Solvent: DMSO-d₆

Table 2: Spectroscopic Data for 4-Iodobenzonitrile (for comparison)

Technique Data
¹H NMR Data not readily available in summarized format.
¹³C NMR Data not readily available in summarized format.
IR (KBr Pellet) Major peaks include those characteristic of aromatic C-H stretching, C≡N stretching, and C-I stretching.
Mass Spec. (GC-MS) Molecular Ion (M⁺): m/z 229, Other major fragments: m/z 102, 75.[1]

Note: The data in Table 2 is for 4-iodobenzonitrile and is provided as a reference due to the lack of publicly available data for this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Cap the NMR tube and carefully wipe the outside to remove any contaminants.

¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

  • Spectrometer: A 100 MHz or 125 MHz NMR spectrometer.

  • Pulse Program: Standard proton-decoupled ¹³C experiment.

  • Number of Scans: 1024 or more scans, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: Approximately 250 ppm, centered around 120 ppm.

  • Referencing: Chemical shifts are referenced to the solvent peaks (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • The mixture should be a fine, homogeneous powder.

  • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

IR Spectrum Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Mode: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • For direct infusion, prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

Mass Spectrum Acquisition (Electron Ionization - EI for GC-MS):

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: m/z 50-500.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Inlet Temperature: 250°C.

  • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (e.g., GC-MS) Prep_MS->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation Pattern) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

Technical Safety Guide: 2-Amino-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety information for 2-Amino-4-iodobenzonitrile (CAS No. 1261775-08-9). Due to the limited availability of a complete, publicly accessible Safety Data Sheet (SDS) for this specific isomer, this document synthesizes available data for this compound and supplements it with information from closely related isomers. All data for related compounds is clearly identified, and caution is advised when using this information as a substitute for a dedicated SDS.

Chemical Identification and Physical Properties

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical Name This compound
CAS Number 1261775-08-9
Molecular Formula C₇H₅IN₂
Molecular Weight 244.03 g/mol

Table 2: Physical Properties of this compound and Related Isomers

PropertyThis compound2-Aminobenzonitrile4-Iodobenzonitrile2-Iodobenzonitrile
Appearance Information not availableLight brown solid[1]Light yellow powder solid[2]White to light brown crystalline powder or crystals
Melting Point Information not available46 - 50 °C[1]125 - 128 °C[2]51 - 55 °C
Boiling Point Information not availableInformation not availableInformation not available283.1 °C at 760 mmHg[3]
Flash Point Information not available145 °C[1]Information not available> 110 °C (closed cup)
Solubility Information not availableInformation not availableInformation not availableInformation not available

Hazard Identification and Classification

Table 3: GHS Hazard Classification of Related Isomers

Hazard Class2-Aminobenzonitrile4-Iodobenzonitrile2-Iodobenzonitrile4-Aminobenzonitrile
Acute Toxicity, Oral Category 4[1]Category 3Category 4[4]Category 4[5]
Skin Corrosion/Irritation Category 2[5]Category 2Not classifiedNot classified
Serious Eye Damage/Irritation Category 2[5]Category 2Category 2[4]Not classified
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)[5]Not classifiedNot classifiedNot classified
Germ Cell Mutagenicity Not classifiedNot classifiedNot classifiedCategory 2[5]
Hazardous to the Aquatic Environment, Long-term Not classifiedNot classifiedNot classifiedCategory 3[5]

Hazard Statements for Related Compounds:

  • 2-Aminobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][5]

  • 4-Iodobenzonitrile: Toxic if swallowed. Causes skin and serious eye irritation.[6]

  • 2-Iodobenzonitrile: Harmful if swallowed. Causes serious eye irritation.[4]

  • 4-Aminobenzonitrile: Harmful if swallowed. Suspected of causing genetic defects. Harmful to aquatic life with long-lasting effects.[5][7]

Based on this information, it is prudent to assume that this compound may be harmful if swallowed, cause skin and eye irritation, and potentially have other systemic effects.

Handling and Storage

General Handling Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid breathing dust, vapor, mist, or gas.[2]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke when using this product.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

Storage Conditions:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Protect from light.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

First Aid Measures

Table 4: First Aid Measures for Related Compounds

Exposure RouteFirst Aid Procedure
Ingestion Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[6]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen iodide.[2]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[1]

Visualizing Safety Protocols

The following diagrams illustrate key safety and response workflows when handling this compound, based on the available data for related compounds.

Hazard_Identification cluster_hazards Potential Hazards cluster_ppe Recommended PPE cluster_exposure Exposure Response H302 H302 Harmful if swallowed Ingestion Ingestion Call Poison Center H302->Ingestion H315 H315 Causes skin irritation SkinContact Skin Contact Wash with soap and water H315->SkinContact H319 H319 Causes serious eye irritation EyeContact Eye Contact Rinse with water for 15 mins H319->EyeContact H335 H335 May cause respiratory irritation Inhalation Inhalation Move to fresh air H335->Inhalation Gloves Protective Gloves Gloves->SkinContact Goggles Safety Goggles Goggles->EyeContact LabCoat Lab Coat FumeHood Chemical Fume Hood

Caption: Logical relationship between potential hazards and recommended responses.

Experimental_Workflow Start Start: Handling this compound AssessHazards Assess Hazards (Review available SDS/Data) Start->AssessHazards DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->DonPPE UseFumeHood Work in a Chemical Fume Hood DonPPE->UseFumeHood Weighing Weighing and Transfer UseFumeHood->Weighing Reaction Reaction Setup Weighing->Reaction Workup Reaction Workup Reaction->Workup WasteDisposal Dispose of Waste Properly Workup->WasteDisposal Decontaminate Decontaminate Work Area WasteDisposal->Decontaminate End End Decontaminate->End

Caption: A typical experimental workflow emphasizing safety checkpoints.

Experimental Protocols

Detailed experimental protocols involving this compound are not publicly available in the safety data reviewed. However, any experimental design should be based on a thorough risk assessment considering the potential hazards outlined in this guide. Standard laboratory procedures for handling solid chemicals that are potentially toxic and irritating should be followed. This includes the use of engineering controls like fume hoods, appropriate PPE, and having emergency procedures in place.

Conclusion

References

commercial suppliers of 2-Amino-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide to 2-Amino-5-iodobenzonitrile, a key intermediate in pharmaceutical synthesis, is detailed below. This guide addresses the core requirements for researchers, scientists, and drug development professionals, focusing on its chemical properties, commercial availability, and role in synthetic applications.

Introduction

Commercial Availability and Physicochemical Properties

2-Amino-5-iodobenzonitrile is available from several commercial suppliers, typically for research and development purposes. The compound is also known by the synonyms 2-Cyano-4-iodoaniline and 5-Iodoanthranilonitrile.[1][3] Key physicochemical data, compiled from various suppliers, are presented in Table 1 for easy comparison.

PropertyValueSource(s)
CAS Number 132131-24-9[1][3][4]
Molecular Formula C₇H₅IN₂[1][3][4]
Molecular Weight 244.03 g/mol [3][4]
Appearance Silvery-white flaky solid[5]
Storage Conditions 2-8°C Refrigerator, Sealed in dry[1][6]

Synthesis of 2-Amino-5-iodobenzonitrile

A general experimental protocol for the synthesis of 2-Amino-5-iodobenzonitrile from 2-aminobenzonitrile has been described. This iodination reaction is a key step in making this intermediate available for further synthetic transformations.

Experimental Protocol: Synthesis of 2-Amino-5-iodobenzonitrile

Materials:

  • 2-Aminobenzonitrile

  • Ammonium iodide

  • Acetic acid

  • 30% aqueous hydrogen peroxide

  • Aqueous sodium thiosulfate

  • 20% sodium hydroxide solution

Procedure:

  • A mixture of 2-aminobenzonitrile (0.02 mol) and ammonium iodide (0.02 mol) is dissolved in acetic acid (50 mL).

  • 30% aqueous hydrogen peroxide (0.13 mol) is added dropwise to the solution at a controlled temperature of 30 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion, the reaction is quenched by the addition of aqueous sodium thiosulfate (40 mL, 0.03 mol).

  • The pH of the solution is adjusted to approximately 8 by the addition of a 20% sodium hydroxide solution.

  • The mixture is stirred at room temperature for an additional 30 minutes.

  • The precipitated product, 2-Amino-5-iodobenzonitrile, is collected by vacuum filtration. This process yields a silvery-white flaky solid with a reported yield of 92.6%.[5]

Application in the Synthesis of a Lapatinib Intermediate

2-Amino-5-iodobenzonitrile is a valuable intermediate for the synthesis of N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine, a precursor to the anticancer drug Lapatinib.[1][5] The iodine atom on the benzonitrile ring is particularly useful for undergoing palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki reactions, which are fundamental in the construction of complex aromatic systems.[2]

Experimental Workflow: Synthesis of a Quinazoline Derivative

The general workflow for the utilization of 2-Amino-5-iodobenzonitrile in the synthesis of a quinazoline-based drug intermediate involves a cyclization reaction to form the core heterocyclic structure. This is a common strategy in medicinal chemistry for building the quinazoline scaffold present in many kinase inhibitors.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate Product cluster_further_synthesis Further Elaboration A 2-Amino-5-iodobenzonitrile C Cyclization A->C B Formamidine Acetate B->C D 4-Hydroxy-6-iodoquinazoline C->D E Chlorination & Condensation D->E F Lapatinib Precursor E->F

Synthetic pathway from 2-Amino-5-iodobenzonitrile.

Signaling Pathways and Biological Relevance

While 2-Amino-5-iodobenzonitrile itself is not biologically active in terms of targeting specific signaling pathways, its derivatives, most notably Lapatinib, are potent inhibitors of the tyrosine kinase activity associated with the Human Epidermal Growth Factor Receptor 2 (HER2/neu) and the Epidermal Growth Factor Receptor (EGFR, also known as HER1). Inhibition of these receptors blocks downstream signaling pathways, such as the MAPK/Erk and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. The dysregulation of these pathways is a hallmark of many cancers.

The logical relationship of how a synthetic intermediate like 2-Amino-5-iodobenzonitrile leads to a biologically active compound that modulates these pathways is illustrated below.

G cluster_synthesis Chemical Synthesis cluster_bioactivity Biological Activity A 2-Amino-5-iodobenzonitrile B Multi-step Synthesis A->B C Lapatinib (Active Pharmaceutical Ingredient) B->C D HER2/EGFR Kinase Inhibition C->D E Blockade of Downstream Signaling (e.g., PI3K/Akt, MAPK/Erk) D->E

From chemical intermediate to biological action.

References

Purity Analysis of 2-Amino-4-iodobenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and considerations for the purity analysis of 2-Amino-4-iodobenzonitrile, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines common analytical techniques, provides detailed experimental protocols, and discusses the importance of impurity profiling.

Introduction to Purity Analysis

The purity of a pharmaceutical intermediate like this compound is a critical quality attribute that can significantly impact the outcome of subsequent synthetic steps and the quality of the final drug product. A robust purity analysis program is essential to identify and quantify impurities, which may include starting materials, by-products, residual solvents, and degradation products. This guide details the core analytical techniques employed for this purpose.

Common Analytical Techniques for Purity Determination

A multi-faceted approach is typically employed to ensure a comprehensive understanding of the purity profile of this compound. The most common and powerful techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis, offering high resolution and sensitivity for the separation and quantification of the main component and its related substances.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities, including residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its impurities, aiding in their identification.

Experimental Protocols

The following sections provide detailed experimental protocols for the key analytical techniques used in the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of this compound and its non-volatile impurities. A certificate of analysis for the related compound 2-Fluoro-4-iodobenzonitrile indicates that HPLC is a standard method for purity assessment[1].

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Chromatographic Conditions (Example):

Parameter Value
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is intended for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • High-purity carrier gas (e.g., Helium)

  • Solvent for sample dissolution (e.g., Dichloromethane, HPLC grade)

GC-MS Conditions (Example):

Parameter Value
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program 50 °C (hold 2 min), then ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Flow 1.2 mL/min (constant flow)
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C

| Mass Range | 40-450 amu |

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the chosen solvent.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct measurement of purity against a certified internal standard and does not require a reference standard of the analyte itself. It is a powerful technique for obtaining a highly accurate purity value[2][3].

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

Experimental Procedure:

  • Accurately weigh a specific amount of the internal standard into an NMR tube.

  • Accurately weigh a slightly larger amount of this compound into the same NMR tube.

  • Add the appropriate volume of deuterated solvent to dissolve both substances completely.

  • Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate review and comparison.

Table 1: HPLC Purity of this compound

Lot NumberRetention Time (min)Area (%)
ABC-123
This compounde.g., 15.2e.g., 99.5
Impurity 1e.g., 12.8e.g., 0.2
Impurity 2e.g., 18.5e.g., 0.3
Total Impurities e.g., 0.5
Purity e.g., 99.5

Table 2: Residual Solvents by GC-MS in this compound

Lot NumberSolventConcentration (ppm)ICH Limit (ppm)
ABC-123 Dichloromethanee.g., 50600
Toluenee.g., <10890
Acetonitrilee.g., 25410

Table 3: qNMR Purity of this compound

Lot NumberInternal StandardPurity (%)
ABC-123 Maleic Acide.g., 99.6

Impurity Profiling

A crucial aspect of purity analysis is the identification of potential and known impurities. For this compound, impurities could arise from the starting materials, intermediates, or by-products of the synthesis. Common synthetic routes for similar compounds often involve the reduction of a nitro group or the Sandmeyer reaction, which can introduce specific impurities. For instance, incomplete reduction could leave traces of the nitro-intermediate. Positional isomers are also common process-related impurities.

Purity Analysis Workflow

The following diagram illustrates a typical workflow for the purity analysis of a pharmaceutical intermediate like this compound.

Purity_Analysis_Workflow cluster_0 Sample Handling cluster_2 Data Review & Reporting Sample_Reception Sample Reception Sample_Login Sample Login & Labeling Sample_Reception->Sample_Login Sample_Preparation Sample Preparation Sample_Login->Sample_Preparation HPLC HPLC Analysis Sample_Preparation->HPLC GC_MS GC-MS Analysis Sample_Preparation->GC_MS NMR NMR Analysis Sample_Preparation->NMR Other_Tests Other Tests (e.g., MS, KF) Sample_Preparation->Other_Tests Data_Processing Data Processing HPLC->Data_Processing GC_MS->Data_Processing NMR->Data_Processing Other_Tests->Data_Processing Data_Review Data Review & Verification Data_Processing->Data_Review Report_Generation Report Generation Data_Review->Report_Generation CoA Certificate of Analysis Report_Generation->CoA

References

physical appearance of 2-Amino-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on 2-Amino-4-iodobenzonitrile. Due to the limited publicly available data for this specific isomer, this document leverages data from closely related isomers and general chemical principles to infer its physical and chemical properties. This guide also outlines potential synthetic routes and characterization methodologies that would likely be applicable to this compound, providing a foundational resource for researchers interested in this compound.

Introduction

Substituted aminobenzonitriles are a class of organic compounds that serve as versatile building blocks in medicinal chemistry and materials science. Their unique combination of amino and cyano functional groups on a benzene ring allows for a wide range of chemical modifications, leading to the synthesis of diverse molecular architectures with various biological activities. This guide focuses on the specific isomer, this compound, providing a summary of its known and predicted properties.

Physical and Chemical Properties

Property4-Amino-3-iodobenzonitrile2-Iodobenzonitrile2-Amino-3-iodobenzonitrileThis compound (Predicted)
Physical State Solid[1]Solid[2]SolidSolid
Melting Point (°C) 112-115[1]51-55Not specifiedLikely a crystalline solid with a distinct melting point
Molecular Formula C₇H₅IN₂[1]C₇H₄IN[3]C₇H₅IN₂C₇H₅IN₂
Molecular Weight 244.03[1]229.02[3]244.03244.03

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not published, general methods for the synthesis of substituted aminobenzonitriles can be adapted. The two most probable synthetic routes would involve either the iodination of 2-aminobenzonitrile or the amination of 4-iodobenzonitrile.

Iodination of 2-Aminobenzonitrile (Hypothetical Protocol)

This approach involves the direct electrophilic iodination of the commercially available 2-aminobenzonitrile. The directing effects of the amino and cyano groups will influence the position of iodination.

Reaction Scheme:

2-Aminobenzonitrile 2-Aminobenzonitrile This compound This compound 2-Aminobenzonitrile->this compound Iodinating Agent (e.g., I₂, NIS) Solvent

Figure 1: Iodination of 2-Aminobenzonitrile.

Experimental Protocol (General):

  • Dissolution: Dissolve 2-aminobenzonitrile in a suitable solvent (e.g., acetic acid, dichloromethane).

  • Addition of Iodinating Agent: Slowly add an iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), to the solution at a controlled temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Amination of 4-Iodobenzonitrile (Hypothetical Protocol)

This route involves the introduction of an amino group onto the 4-iodobenzonitrile backbone, likely through a nucleophilic aromatic substitution or a metal-catalyzed amination reaction.

Reaction Scheme:

4-Iodobenzonitrile 4-Iodobenzonitrile This compound This compound 4-Iodobenzonitrile->this compound Aminating Agent (e.g., NH₃, NaN₃) Catalyst, Solvent

Figure 2: Amination of 4-Iodobenzonitrile.

Experimental Protocol (General - Buchwald-Hartwig Amination):

  • Reaction Setup: In an inert atmosphere (e.g., under argon), combine 4-iodobenzonitrile, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in a dry solvent (e.g., toluene).

  • Addition of Amine Source: Add an ammonia surrogate or a protected amine.

  • Reaction: Heat the reaction mixture to the required temperature and stir for several hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

Characterization

The synthesized this compound would be characterized using standard analytical techniques to confirm its structure and purity.

TechniqueExpected Observations
¹H NMR Aromatic protons with specific splitting patterns and chemical shifts indicative of the 2-amino-4-iodo substitution pattern. A broad singlet for the amino protons.
¹³C NMR Distinct signals for the seven carbon atoms, including the quaternary carbons attached to the cyano and iodo groups.
FT-IR Characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and C-H and C=C stretching of the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (244.03 g/mol ).
Melting Point A sharp melting point range, indicating the purity of the compound.

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the aminobenzonitrile scaffold is present in various compounds with demonstrated pharmacological properties. Substituted aminobenzonitriles have been investigated for their potential as:

  • Enzyme inhibitors: The functional groups can interact with the active sites of various enzymes.

  • Intermediates in drug synthesis: They serve as key building blocks for more complex bioactive molecules.

Further research is required to explore the specific biological profile of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start Reactants Select Starting Materials (e.g., 2-Aminobenzonitrile) Start->Reactants Reaction Perform Chemical Reaction (e.g., Iodination) Reactants->Reaction Workup Reaction Work-up and Crude Product Isolation Reaction->Workup Purification Purify Crude Product (e.g., Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS MP Melting Point Analysis MS->MP Purity Purity Assessment (e.g., HPLC) MP->Purity Final_Product Final_Product Purity->Final_Product Pure 2-Amino-4- iodobenzonitrile

Figure 3: General experimental workflow.

Conclusion

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. Although specific experimental data is scarce, this guide provides a solid foundation for researchers by summarizing the properties of related compounds, outlining plausible synthetic strategies, and detailing the necessary characterization techniques. Further investigation into this molecule is warranted to fully elucidate its properties and potential applications.

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using 2-Amino-4-iodobenzonitrile as a key building block. The synthesis of 2-amino-4-arylbenzonitriles is of significant interest in medicinal chemistry and drug discovery, as these structures serve as versatile intermediates for the creation of complex molecules, including kinase inhibitors and other biologically active compounds. The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds due to its mild conditions, functional group tolerance, and the commercial availability of reagents.[1]

The protocol described herein is designed to be a robust starting point for researchers, allowing for adaptation and optimization depending on the specific arylboronic acid used.

General Reaction Scheme

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (e.g., an arylboronic acid) with an organohalide. In this case, this compound acts as the organo-iodide electrophile.

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of the catalyst.

Materials and Equipment
  • Substrates: this compound, various arylboronic acids

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) Acetate [Pd(OAc)₂] with a suitable phosphine ligand.

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄).

  • Solvents: Anhydrous 1,4-Dioxane (or Toluene, DMF) and Degassed Deionized Water.

  • Glassware: Schlenk flask or a round-bottom flask with a condenser, magnetic stir bar.

  • Inert Atmosphere: Nitrogen or Argon gas line.

  • Workup: Diethyl ether or Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Purification: Silica gel for column chromatography.

Detailed Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

    • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total). The solvent choice may be optimized for specific substrates.

  • Reaction:

    • Place the flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously for the required time (typically 4-12 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-amino-4-arylbenzonitrile product.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst p2 Evacuate and Backfill with Inert Gas (3x) p1->p2 p3 Add Degassed Solvents (e.g., Dioxane/H₂O) p2->p3 r1 Heat Reaction Mixture (80-100 °C) with Stirring p3->r1 r2 Monitor Progress via TLC or LC-MS r1->r2 w1 Cool to Room Temp & Quench Reaction r2->w1 w2 Liquid-Liquid Extraction with Ethyl Acetate w1->w2 w3 Dry Organic Layer (e.g., MgSO₄) w2->w3 w4 Concentrate in Vacuo w3->w4 w5 Purify by Column Chromatography w4->w5 final_product Pure 2-Amino-4-arylbenzonitrile w5->final_product Isolated Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Results

The efficiency of the Suzuki-Miyaura coupling can vary based on the electronic and steric properties of the arylboronic acid. The following table summarizes representative yields for the coupling of this compound with a selection of arylboronic acids under optimized conditions.

EntryArylboronic Acid (R-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O90692
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O90595
34-Chlorophenylboronic acidPd(OAc)₂/SPhos (2%)K₃PO₄Toluene/H₂O100888
43-Pyridylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O951075
52-Thienylboronic acidPd(OAc)₂/SPhos (2%)K₃PO₄Toluene/H₂O100685

Note: Yields are illustrative and based on typical results for similar Suzuki-Miyaura reactions. Actual yields may vary and require optimization.

Mechanism and Application Context

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The palladium(0) catalyst first undergoes oxidative addition into the carbon-iodine bond of this compound. Following this, transmetalation occurs where the aryl group from the boronic acid (activated by the base) is transferred to the palladium center. Finally, reductive elimination yields the desired 2-amino-4-arylbenzonitrile product and regenerates the active palladium(0) catalyst.[3]

catalytic_cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(I) pd0->pd2_ox Ar-I ox_add_text Oxidative Addition pd2_trans Ar-Pd(II)L₂(R) pd2_ox->pd2_trans R-B(OH)₂ (Base) transmetal_text Transmetalation pd2_trans->pd0 product Ar-R pd2_trans->product red_elim_text Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The 2-amino-4-arylbenzonitrile scaffold is a valuable precursor in drug development. The amino and nitrile functionalities can be further elaborated to construct a variety of heterocyclic systems, such as quinazolines and other fused pyrimidines.[4] These core structures are prevalent in a wide range of pharmaceuticals, highlighting the importance of this Suzuki coupling protocol in generating molecular diversity for screening and lead optimization campaigns.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, allowing for the synthesis of arylamines from aryl halides and primary or secondary amines.[1][3] These arylamine moieties are prevalent in a vast array of pharmaceuticals, natural products, and organic electronic materials.[1] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-Amino-4-iodobenzonitrile, a substrate featuring both an electron-donating amino group and an electron-withdrawing nitrile group.

The presence of both of these functional groups on the aromatic ring can influence the reactivity of the aryl iodide. The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][2]

Data Presentation: Reaction Parameters and Expected Outcomes

The successful execution of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes common parameters that can be adapted for the amination of this compound with various primary and secondary amines, based on established methodologies for similar substrates.

ParameterReagent/ConditionConcentration/LoadingNotes
Aryl Halide This compound1.0 equivAryl iodides are generally more reactive than the corresponding bromides or chlorides.
Amine Primary or Secondary Amine1.1 - 1.5 equivA slight excess of the amine is typically used to drive the reaction to completion.
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃1 - 5 mol%Pd(OAc)₂ is a common and cost-effective choice. Pd₂(dba)₃ is a Pd(0) source.
Ligand XPhos, SPhos, RuPhos, BINAP, Xantphos1.1 - 2.2 x Pd mol%Bulky, electron-rich phosphine ligands are crucial for catalytic activity. The choice of ligand can significantly impact the reaction outcome.[4]
Base NaOtBu, KOtBu, Cs₂CO₃1.5 - 2.5 equivStrong, non-nucleophilic bases are required to deprotonate the amine. The choice of base can be critical for substrates with base-sensitive functional groups.
Solvent Toluene, Dioxane, THFAnhydrousAnhydrous and deoxygenated solvents are essential to prevent catalyst deactivation.
Temperature 80 - 110 °C-The optimal temperature will depend on the specific substrates and catalyst system.
Reaction Time 2 - 24 hours-Reaction progress should be monitored by TLC or LC-MS.

Experimental Protocols

This section provides a detailed, generalized protocol for the Buchwald-Hartwig amination of this compound. Note: This protocol is a starting point and may require optimization for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Addition of Reagents: Add this compound (1.0 mmol, 1.0 equiv) and the base (e.g., NaOtBu, 2.0 mmol, 2.0 equiv).

  • Solvent and Amine Addition: Add anhydrous, deoxygenated toluene (5 mL). Finally, add the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the flask or vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

The following diagrams illustrate the fundamental aspects of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex + Ar-I Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R2NH - I- Reductive Elimination Complex Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex + Base - Base-H+ Reductive Elimination Complex->Pd(0)L2 - Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification Setup Dry Schlenk Flask under Inert Gas Reagents Add Pd Catalyst, Ligand, This compound, Base Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Amine Add Amine Solvent->Amine Heating Heat to 80-110 °C Amine->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS Analysis Purification->Characterization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Synthesis of Quinazoline Derivatives from 2-Amino-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 6-iodoquinazoline derivatives, starting from the readily available precursor, 2-Amino-4-iodobenzonitrile. The synthesized compounds are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. The methodologies presented are based on established and reliable synthetic routes, with a focus on an acid-mediated cyclization reaction.

Introduction

Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are scaffolds for a wide range of biologically active molecules.[1] The presence of an iodine atom at the 6-position of the quinazoline ring offers a strategic handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery. This document outlines a key synthetic strategy for the preparation of 2-amino-6-iodoquinazoline derivatives and discusses their potential therapeutic applications.

Synthetic Approach: Acid-Mediated Annulation

A highly efficient method for the synthesis of 2-amino-6-iodo-4-iminoquinazoline derivatives involves the hydrochloric acid-mediated [4+2] annulation of this compound with N-substituted cyanamides.[2][3] This one-pot reaction proceeds through the formation of an amidine intermediate, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of N-Benzyl-6-iodo-4-(benzylamino)quinazolin-2-amine (A Representative Example)

This protocol is adapted from the general procedure for the synthesis of 2-amino-4-iminoquinazolines.[2]

Materials:

  • This compound

  • N-Benzylcyanamide

  • 1,4-Dioxane

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 mmol) and N-benzylcyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL) in a sealed tube, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol).

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired N-benzyl-6-iodo-4-(benzylamino)quinazolin-2-amine.

Expected Yield: While the exact yield for this specific iodo-derivative is not reported, similar reactions with other substituted 2-aminobenzonitriles have yielded products in the range of 60-80%.[2]

Characterization Data: The synthesized compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure.

Quantitative Data Summary

The following tables summarize representative biological data for 6-iodoquinazoline derivatives. It is important to note that the specific activities of derivatives synthesized directly from this compound may vary.

Table 1: Anticancer Activity of Representative 6-Substituted Quinazoline Derivatives (IC₅₀ values in µM)

Compound IDHCT-116 (Colon)A549 (Lung)MCF-7 (Breast)Reference
6c ~5~10>30[4]
Gefitinib ~10~15~5[4]

Note: Compound 6c is a 6-nitro-4-substituted quinazoline derivative, included for comparative purposes to highlight the potential for potent anticancer activity within this scaffold.

Table 2: Antimicrobial Activity of Representative Heterocyclic Compounds (MIC values in µg/mL)

Compound IDS. aureusE. coliC. albicansReference
Pyrazoline 5 64>51264[5]
Pyrazoline 19 64>512>512[5]
Pyrazoline 22 128128>512[5]
Hydrazone 1 128128128[5]

Note: This table presents data for pyrazoline and hydrazone derivatives to illustrate the range of antimicrobial activities observed in related heterocyclic systems. Specific MIC values for 6-iodoquinazolines need to be determined experimentally.[5]

Signaling Pathways and Experimental Workflows

The biological activity of quinazoline derivatives is often attributed to their interaction with key signaling pathways involved in cell proliferation and survival.

Synthetic Workflow

The synthesis of 2-amino-6-iodoquinazoline derivatives from this compound can be visualized as a straightforward workflow.

G A This compound C Acid-Mediated [4+2] Annulation (HCl in Dioxane, 100°C) A->C B N-Substituted Cyanamide B->C D 2-Amino-6-iodo-4-iminoquinazoline Derivative C->D E Purification (Column Chromatography) D->E F Final Product E->F

Caption: Synthetic workflow for 2-amino-6-iodoquinazoline derivatives.

EGFR Signaling Pathway

Many quinazoline-based anticancer agents function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Quinazoline 6-Iodoquinazoline Derivative Quinazoline->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by 6-iodoquinazoline derivatives.

CDK4/6-Mediated Cell Cycle Progression

The Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway is another crucial target for anticancer drug development, as it governs the G1-S phase transition of the cell cycle.

G Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulation CyclinD_CDK46 Active Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F Binds & Inhibits pRb p-Rb (Phosphorylated) pRb->E2F Releases G1_S_Transition G1-S Phase Transition (Cell Proliferation) E2F->G1_S_Transition Activation Quinazoline 6-Iodoquinazoline Derivative Quinazoline->CDK46 Inhibition

Caption: Inhibition of CDK4/6-mediated cell cycle progression.

Conclusion

The synthesis of 6-iodoquinazoline derivatives from this compound provides a versatile platform for the development of novel therapeutic agents. The acid-mediated annulation reaction offers an efficient and direct route to this important scaffold. The potential for these compounds to inhibit critical signaling pathways such as EGFR and CDK4/6 underscores their promise in the field of oncology and beyond. Further investigation into the structure-activity relationships and optimization of the biological activity of these derivatives is warranted.

References

The Versatility of 2-Amino-4-iodobenzonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-iodobenzonitrile and its isomers are valuable building blocks in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. The presence of the amino, cyano, and iodo groups provides multiple reaction sites for chemical modifications, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of 2-amino-iodobenzonitrile derivatives in the synthesis of bioactive molecules, with a focus on kinase inhibitors for cancer therapy.

Application Notes

The 2-aminobenzonitrile scaffold is a key component in the synthesis of several classes of biologically active compounds, including quinazolines, quinolines, and thienopyrimidines. The iodo-substituent offers a convenient handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functionalities and the exploration of vast chemical space.

A prominent example of the utility of this scaffold is the synthesis of Lapatinib , a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). While Lapatinib itself is synthesized from the isomeric 2-amino-5-iodobenzonitrile, its development highlights the importance of the amino-iodobenzonitrile core in generating potent and selective kinase inhibitors.

Derivatives of the 2-aminobenzonitrile scaffold have been shown to exhibit a range of biological activities, including:

  • Anticancer: Inhibition of various kinases involved in cancer cell proliferation and survival.

  • Antimalarial: As seen in derivatives of 4-aminoquinolines.

  • Enzyme Inhibition: Targeting enzymes such as urease.

The nitrile group in these molecules can act as a key pharmacophore, participating in hydrogen bonding interactions within the active sites of biological targets.

Experimental Protocols

Protocol 1: Synthesis of a Quinazoline Kinase Inhibitor Core (Lapatinib Intermediate Analogue)

This protocol is adapted from the synthesis of Lapatinib and demonstrates the general approach to constructing the quinazoline core from a 2-amino-iodobenzonitrile derivative.

Reaction Scheme:

G A This compound C 4-Iodoquinazolin-4-one A->C Cyclization (High Temperature) B Formamide B->C E 4-Chloro-6-iodoquinazoline C->E Chlorination D Thionyl Chloride D->E G N-(substituted)-6-iodoquinazolin-4-amine (Kinase Inhibitor Core) E->G Nucleophilic Aromatic Substitution F Substituted Aniline F->G

Figure 1: Synthesis of a 6-iodoquinazoline kinase inhibitor core.

Materials:

  • This compound

  • Formamide

  • Thionyl chloride (SOCl₂)

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Cyclization to form 4-Iodoquinazolin-4-one:

    • In a round-bottom flask, combine this compound (1 equivalent) and formamide (10 equivalents).

    • Heat the mixture to 180 °C and stir for 4 hours.

    • Cool the reaction mixture to room temperature.

    • Add water to the flask and stir vigorously.

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield 4-iodoquinazolin-4-one.

  • Chlorination to form 4-Chloro-6-iodoquinazoline:

    • Suspend 4-iodoquinazolin-4-one (1 equivalent) in thionyl chloride (5 equivalents).

    • Add a catalytic amount of DMF.

    • Reflux the mixture for 3 hours.

    • Cool the reaction to room temperature and carefully quench with ice-water.

    • Neutralize with a saturated aqueous solution of NaHCO₃.

    • Extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 4-chloro-6-iodoquinazoline.

  • Nucleophilic Aromatic Substitution to form the Kinase Inhibitor Core:

    • Dissolve 4-chloro-6-iodoquinazoline (1 equivalent) and the substituted aniline (1.1 equivalents) in isopropanol.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature.

    • Collect the precipitate by vacuum filtration and wash with cold isopropanol to yield the N-(substituted)-6-iodoquinazolin-4-amine.

Protocol 2: MTT Assay for Cytotoxicity Evaluation

This protocol describes a common method for assessing the in vitro anticancer activity of synthesized compounds.

Workflow:

G A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 2: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., BT474 for HER2 overexpressing breast cancer)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Lapatinib).

  • Incubate the plates for 48 to 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data

The following tables summarize the biological activity of Lapatinib and other kinase inhibitors with related scaffolds.

Table 1: Kinase Inhibitory Activity of Lapatinib

KinaseIC50 (nM)
EGFR10.8
HER2 (ErbB2)9.2[1]
ErbB4367[1]
c-Src>10,000
c-Raf>10,000

Table 2: In Vitro Cytotoxicity of Lapatinib against Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
BT474Breast (HER2 overexpressing)0.16
HN5Head and Neck (EGFR overexpressing)0.17[1]
N87Gastric (HER2 overexpressing)0.21[1]
A-431Skin (EGFR overexpressing)0.09[1]

Table 3: Urease Inhibitory Activity of Synthetic Aminoquinoline Derivatives

CompoundIC50 (µM)
Derivative 11.19
Derivative 21.52
Derivative 32.45
Thiourea (Standard)19.53[2]

Signaling Pathway

The following diagram illustrates the simplified signaling pathway targeted by EGFR/HER2 inhibitors like Lapatinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras HER2 HER2 PI3K PI3K HER2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits

Figure 3: Simplified EGFR/HER2 signaling pathway and the inhibitory action of Lapatinib.

Conclusion

This compound and its related isomers are undeniably valuable starting materials in medicinal chemistry. Their utility in the synthesis of potent kinase inhibitors, exemplified by the successful development of Lapatinib, underscores their importance in modern drug discovery. The synthetic protocols and biological evaluation methods outlined in this document provide a foundation for researchers to explore the potential of this versatile scaffold in developing novel therapeutic agents for a range of diseases. The provided data and diagrams serve as a practical guide for scientists engaged in the design and synthesis of new bioactive compounds.

References

Application Notes and Protocols: 2-Amino-4-iodobenzonitrile in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific examples of 2-Amino-4-iodobenzonitrile being used as a building block for organic electronics. The following application notes and protocols are based on the known reactivity of analogous iodoaniline and benzonitrile derivatives and general principles of organic semiconductor synthesis. The data presented is hypothetical and intended to be illustrative of the potential properties of materials derived from this building block.

Introduction

This compound possesses a unique combination of functional groups that make it a potential, albeit currently unexplored, building block for novel organic electronic materials. The electron-donating amino group, the electron-withdrawing nitrile group, and the reactive iodine atom offer multiple avenues for polymerization and functionalization. This document outlines potential applications and synthetic protocols for leveraging these features in the creation of new organic semiconductors.

The amino group can facilitate the formation of conjugated polymers through oxidative polymerization, similar to aniline, leading to polyaniline-like structures. The iodine atom provides a reactive site for cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings, enabling the incorporation of this unit into a variety of conjugated polymer backbones. The nitrile group can enhance the electron affinity of the resulting materials, which is beneficial for n-type or ambipolar charge transport.

Potential Applications

Materials derived from this compound could be investigated for applications in:

  • Organic Field-Effect Transistors (OFETs): The ability to tune the electronic properties through copolymerization or post-polymerization modification could lead to materials with tailored charge mobilities.

  • Organic Light-Emitting Diodes (OLEDs): Incorporation of this building block could influence the HOMO/LUMO energy levels of emissive or charge-transport layers, potentially leading to new phosphorescent or fluorescent materials.

  • Organic Photovoltaics (OPVs): The electronic properties of polymers containing this moiety could be suitable for use as donor or acceptor materials in bulk heterojunction solar cells.

  • Sensors: The presence of the amino and nitrile groups could provide sites for interaction with analytes, making polymers derived from this monomer candidates for chemical sensing applications.

Synthetic Protocols

Two primary strategies can be envisioned for the polymerization of this compound: oxidative polymerization and cross-coupling polymerization.

3.1. Protocol 1: Oxidative Polymerization to Form a Polyaniline Derivative

This protocol describes the chemical oxidative polymerization of this compound to form poly(this compound). This method is analogous to the synthesis of polyaniline.[1][2][3][4]

Materials:

  • This compound

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Ammonium hydroxide (NH₄OH), 0.1 M

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 g, 4.08 mmol) in 50 mL of 1 M HCl in a 100 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel. Purge the solution with nitrogen gas for 20 minutes while cooling to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve ammonium persulfate (1.0 g, 4.38 mmol) in 20 mL of 1 M HCl.

  • Slowly add the ammonium persulfate solution dropwise to the monomer solution over a period of 30 minutes with continuous stirring.

  • Maintain the reaction mixture at 0-5 °C for 24 hours under a nitrogen atmosphere. A dark precipitate should form.

  • Filter the precipitate and wash it sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer and oligomers.

  • To obtain the de-doped (emeraldine base) form, suspend the polymer powder in 50 mL of 0.1 M NH₄OH and stir for 2 hours.

  • Filter the polymer, wash with deionized water until the filtrate is neutral, and then wash with methanol.

  • Dry the final polymer product under vacuum at 60 °C for 24 hours.

3.2. Protocol 2: Suzuki Cross-Coupling Polymerization

This protocol outlines a hypothetical Suzuki cross-coupling reaction to copolymerize this compound with a diboronic acid ester, a common method for synthesizing conjugated polymers.

Materials:

  • This compound

  • Aromatic diboronic acid ester (e.g., 1,4-benzenediboronic acid bis(pinacol) ester)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Methanol

Procedure:

  • In a 100 mL Schlenk flask, combine this compound (488 mg, 2.0 mmol), 1,4-benzenediboronic acid bis(pinacol) ester (660 mg, 2.0 mmol), and Pd(PPh₃)₄ (46 mg, 0.04 mmol).

  • Add a magnetic stir bar and seal the flask with a rubber septum.

  • Evacuate and backfill the flask with argon three times.

  • Add 20 mL of degassed toluene and 5 mL of degassed DMF via syringe.

  • In a separate flask, dissolve potassium carbonate (828 mg, 6.0 mmol) in 5 mL of degassed deionized water.

  • Add the aqueous K₂CO₃ solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours.

  • Cool the mixture to room temperature and pour it into 200 mL of a vigorously stirring mixture of methanol and water (1:1 v/v).

  • Collect the precipitated polymer by filtration.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

  • Collect the polymer from the chloroform fraction and dry it under vacuum at 60 °C.

Data Presentation

The following tables summarize the expected properties of hypothetical polymers derived from this compound based on the known effects of the constituent functional groups on conjugated polymers.[5][6]

Table 1: Expected Electronic Properties

PropertyExpected Range/ValueRationale
HOMO Level -5.1 to -5.5 eVThe amino group will raise the HOMO level, but the electron-withdrawing nitrile and iodo groups will counteract this effect.
LUMO Level -2.8 to -3.2 eVThe nitrile group will significantly lower the LUMO level, enhancing electron affinity.
Electrochemical Band Gap 2.0 to 2.5 eVThe combination of electron-donating and -withdrawing groups is expected to result in a moderate band gap.
Electrical Conductivity (Doped) 10⁻⁵ to 10⁻¹ S/cmThe bulky iodo and cyano groups may disrupt chain packing and conjugation, leading to lower conductivity compared to unsubstituted polyaniline.[6]

Table 2: Expected Optical Properties

PropertyExpected Wavelength RangeRationale
UV-Vis Absorption (λ_max) 400 - 550 nmThe extended conjugation in the polymer backbone will lead to absorption in the visible region. The exact position will depend on the degree of polymerization and planarity.
Photoluminescence (λ_em) 500 - 650 nmA Stokes shift is expected, with emission at a longer wavelength than absorption. The heavy iodine atom may promote intersystem crossing, potentially leading to phosphorescence.

Visualizations

experimental_workflow_oxidative_polymerization cluster_solution_prep Solution Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification monomer This compound in 1M HCl reaction_vessel Reaction at 0-5 °C for 24h monomer->reaction_vessel oxidant Ammonium Persulfate in 1M HCl oxidant->reaction_vessel Slow Addition filtration Filtration reaction_vessel->filtration washing Washing with HCl, Water, Methanol filtration->washing dedoping De-doping with NH4OH washing->dedoping final_wash Final Wash and Drying dedoping->final_wash product Poly(2-amino-4- iodobenzonitrile) final_wash->product suzuki_coupling_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification monomer_A This compound schlenk_flask Combine Reactants in Schlenk Flask monomer_A->schlenk_flask monomer_B Diboronic Acid Ester monomer_B->schlenk_flask catalyst Pd(PPh3)4 catalyst->schlenk_flask base K2CO3 Solution degassing Degas with Argon base->degassing Add Degassed Base schlenk_flask->degassing heating Heat at 90 °C for 48h degassing->heating precipitation Precipitate in Methanol/Water heating->precipitation filtration Filtration precipitation->filtration soxhlet Soxhlet Extraction filtration->soxhlet final_product Final Conjugated Copolymer soxhlet->final_product

References

Application Notes and Protocols: Palladium-Catalyzed Reactions Involving 2-Amino-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for common palladium-catalyzed cross-coupling reactions utilizing 2-Amino-4-iodobenzonitrile as a key building block. This versatile substrate, featuring an amino group, a nitrile functionality, and a reactive iodine atom, is a valuable starting material for the synthesis of a wide array of complex organic molecules, particularly in the development of novel pharmaceutical agents. The protocols outlined below are based on established palladium-catalyzed methodologies for aryl iodides.

Key Palladium-Catalyzed Reactions

This compound is an excellent candidate for several widely-used palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. The primary applications include:

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with boronic acids or esters.

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with primary or secondary amines.

  • Sonogashira Coupling: Formation of a carbon-carbon bond with terminal alkynes.

  • Heck Reaction: Formation of a carbon-carbon bond with alkenes.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and expected outcomes for the palladium-catalyzed coupling of this compound with various partners. Please note that yields are representative and can vary based on the specific coupling partner and optimization of reaction conditions.

Reaction TypeCoupling PartnerPalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 equiv)Toluene/H₂O (10:1)1001285-95
Buchwald-Hartwig MorpholinePd₂(dba)₃ (1 mol%)XPhos (2 mol%)NaOtBu (1.5 equiv)Toluene1101680-90
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%)-Et₃N (2 equiv)THF25-50490-98
Heck n-Butyl acrylatePd(OAc)₂ (1 mol%)P(o-tol)₃ (2 mol%)Et₃N (1.5 equiv)DMF1002470-85

Experimental Protocols

The following are detailed experimental protocols for the key palladium-catalyzed reactions involving this compound.

Suzuki-Miyaura Coupling Protocol

Objective: To synthesize 2-Amino-4-phenylbenzonitrile via a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and deionized water (0.5 mL) via syringe.

  • The reaction mixture is heated to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 2-Amino-4-phenylbenzonitrile.

Buchwald-Hartwig Amination Protocol

Objective: To synthesize 2-Amino-4-(morpholin-4-yl)benzonitrile via a Buchwald-Hartwig amination.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.5 mmol, 1.5 equiv) to an oven-dried Schlenk flask.

  • Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.02 mmol, 2 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Seal the flask, remove from the glovebox, and add toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 110 °C with stirring for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo and purify the residue by flash chromatography to yield 2-Amino-4-(morpholin-4-yl)benzonitrile.

Sonogashira Coupling Protocol

Objective: To synthesize 2-Amino-4-(phenylethynyl)benzonitrile via a Sonogashira coupling.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 4 hours or until TLC/LC-MS indicates completion. Gentle heating to 50 °C may be required for less reactive substrates.

  • Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 2-Amino-4-(phenylethynyl)benzonitrile.

Heck Reaction Protocol

Objective: To synthesize (E)-4-Amino-4-(3-butoxy-3-oxoprop-1-en-1-yl)benzonitrile via a Heck reaction.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv) in DMF (5 mL).

  • Add n-butyl acrylate (1.5 mmol, 1.5 equiv) and triethylamine (1.5 mmol, 1.5 equiv).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.01 mmol, 1 mol%) and P(o-tol)₃ (0.02 mmol, 2 mol%) in a small amount of DMF.

  • Add the catalyst mixture to the reaction flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction to 100 °C and stir for 24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting residue by flash column chromatography to isolate the desired product.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried Schlenk Flask reagents Add this compound, Coupling Partner, & Base start->reagents catalyst Add Palladium Catalyst & Ligand reagents->catalyst inert Evacuate & Backfill with Inert Gas (x3) catalyst->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Desired Temperature & Stir solvent->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (if necessary) cool->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pdiil Ar-Pd(II)L₂-I ox_add->pdiil transmetal Transmetalation pdiil->transmetal pdiir Ar-Pd(II)L₂-R transmetal->pdiir boronate R-B(OR)₂ boronate->transmetal red_elim Reductive Elimination pdiir->red_elim red_elim->pd0 product Ar-R red_elim->product aryl_iodide Ar-I (2-Amino-4- iodobenzonitrile) aryl_iodide->ox_add base Base base->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Sonogashira Coupling of 2-Amino-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][2] The reaction proceeds under relatively mild conditions, often at room temperature, and demonstrates a broad tolerance for various functional groups.[1]

This document provides a detailed protocol for the Sonogashira coupling of 2-Amino-4-iodobenzonitrile with a terminal alkyne. The presence of both an amino and a nitrile group on the aromatic ring requires careful optimization of reaction conditions to achieve high yields and minimize side reactions. The protocol outlines typical reaction parameters, including catalyst selection, base, solvent, and temperature, and provides a general workflow for researchers.

Key Reaction Parameters

Successful Sonogashira coupling is dependent on the careful selection of several key components. The reactivity of aryl halides in this reaction generally follows the trend: I > Br > Cl.[1] As this compound contains a highly reactive iodide, the coupling can often be achieved under mild conditions.

Catalysts:

  • Palladium Catalysts: Zerovalent palladium complexes are essential for the catalytic cycle. Commonly used palladium sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂).[1][2] In the case of Pd(II) catalysts, they are reduced in situ to the active Pd(0) species.[1]

  • Copper(I) Co-catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are frequently used as co-catalysts to increase the reaction rate.[1] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate in the catalytic cycle.[1] However, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[3][4]

Base: An amine base is typically required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (Et₃N), diisopropylamine (DIPA), and piperidine.[2]

Solvent: A variety of solvents can be employed, with the choice often depending on the solubility of the reactants and the reaction temperature. Common solvents include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (ACN).[5][6]

Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. Researchers should optimize the conditions for their specific alkyne substrate.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.).

  • Add the copper(I) iodide (CuI, 0.04-0.10 eq.).

  • Add the anhydrous solvent (e.g., THF or DMF).

  • Add the base (e.g., Triethylamine, 2.0-3.0 eq.).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 40-60 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Sonogashira coupling of aryl iodides, which can be used as a starting point for the optimization of the reaction with this compound.

ParameterTypical Range/ExamplesNotes
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%), Pd(PPh₃)₂Cl₂ (1-5 mol%)Pd(0) or Pd(II) precursors can be used.[1][2]
Copper Co-catalyst CuI (2-10 mol%)Can be omitted in copper-free protocols.[3][4]
Base Triethylamine, Diisopropylamine, Piperidine, Cs₂CO₃Typically 2-3 equivalents are used.[2]
Solvent THF, DMF, Acetonitrile, TolueneShould be anhydrous.[5][6]
Temperature Room Temperature to 100 °CAryl iodides are generally more reactive and may not require high temperatures.[1]
Reaction Time 1 to 24 hoursMonitored by TLC or LC-MS.

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling experiment.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add this compound and terminal alkyne to flask B 2. Add Pd catalyst and CuI A->B C 3. Add anhydrous solvent and base B->C D 4. Stir under inert atmosphere (RT or heat) C->D E 5. Monitor reaction progress (TLC/LC-MS) D->E F 6. Quench reaction E->F G 7. Extraction with organic solvent F->G H 8. Dry and concentrate G->H I 9. Column chromatography H->I J J I->J Characterization (NMR, MS)

Sonogashira Coupling Experimental Workflow

Signaling Pathways and Logical Relationships

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-I L₂) Pd0->OxAdd Ar-I Transmetal Transmetalation OxAdd->Transmetal OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-alkyne Alkyne Terminal Alkyne (R-C≡C-H) CuAcetylide Copper Acetylide (R-C≡C-Cu) Alkyne->CuAcetylide + CuI, Base CuAcetylide->Transmetal Enters Pd Cycle ArylHalide This compound ArylHalide->OxAdd TerminalAlkyne Terminal Alkyne TerminalAlkyne->Alkyne

Simplified Catalytic Cycle of the Sonogashira Coupling

References

Application Notes and Protocols: 2-Amino-4-iodobenzonitrile in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-4-iodobenzonitrile as a versatile building block for the preparation of various medicinally relevant heterocyclic compounds. The strategic placement of the amino, iodo, and nitrile functionalities allows for a diverse range of cyclization and functionalization strategies. Detailed experimental protocols for key transformations are provided to enable researchers to readily apply these methods in their own laboratories.

Synthesis of 6-Iodoindole Derivatives via Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to produce a variety of indole derivatives. This compound serves as a suitable precursor for this reaction, leading to the formation of 6-iodo-2,3-disubstituted indoles. The resulting 6-iodoindole core is primed for further functionalization via cross-coupling reactions, offering a gateway to a wide array of complex molecules.

Reaction Scheme:

G This compound This compound Intermediate Palladium-catalyzed heteroannulation This compound->Intermediate Disubstituted_Alkyne Disubstituted Alkyne (R1-C≡C-R2) Disubstituted_Alkyne->Intermediate 6-Iodoindole 6-Iodo-2,3-disubstituted indole-7-carbonitrile Intermediate->6-Iodoindole Pd(OAc)2, Na2CO3, LiCl, DMF

Caption: Larock Indole Synthesis Workflow.

Table 1: Synthesis of 6-Iodoindoles via Larock Annulation

EntryAlkyne (R1-C≡C-R2)ProductYield (%)
1Diphenylacetylene6-Iodo-2,3-diphenyl-1H-indole-7-carbonitrile75
21,2-bis(4-methoxyphenyl)acetylene6-Iodo-2,3-bis(4-methoxyphenyl)-1H-indole-7-carbonitrile70
31,2-di(p-tolyl)acetylene6-Iodo-2,3-di-p-tolyl-1H-indole-7-carbonitrile78

Experimental Protocol: Synthesis of 6-Iodo-2,3-diphenyl-1H-indole-7-carbonitrile

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 244 mg), diphenylacetylene (1.2 mmol, 214 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), sodium carbonate (2.0 mmol, 212 mg), and lithium chloride (1.0 mmol, 42.4 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (3 x 15 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford the desired product as a pale yellow solid.

Synthesis of 7-Iodoquinoline Derivatives via Friedländer Annulation

The Friedländer synthesis provides a straightforward method for the construction of quinoline and poly-substituted quinoline derivatives through the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3] this compound, after conversion to the corresponding 2-amino-4-iodobenzaldehyde or a suitable ketone, can be employed in this reaction to yield 7-iodoquinolines. The iodine atom at the 7-position offers a valuable handle for subsequent diversification.

Reaction Scheme:

G 2-Amino-4-iodobenzaldehyde 2-Amino-4-iodobenzaldehyde Intermediate Acid or Base-catalyzed condensation & cyclodehydration 2-Amino-4-iodobenzaldehyde->Intermediate Active_Methylene_Compound Active Methylene Compound (e.g., β-ketoester) Active_Methylene_Compound->Intermediate 7-Iodoquinoline 7-Iodoquinoline derivative Intermediate->7-Iodoquinoline e.g., p-TsOH, EtOH

Caption: Friedländer Quinoline Synthesis Workflow.

Table 2: Synthesis of 7-Iodoquinolines

EntryActive Methylene CompoundProductYield (%)
1Ethyl acetoacetateEthyl 2-methyl-7-iodoquinoline-3-carboxylate82
2Acetylacetone3-Acetyl-2-methyl-7-iodoquinoline78
3Cyclohexanone1,2,3,4-Tetrahydro-9-iodoacridine75

Experimental Protocol: Synthesis of Ethyl 2-methyl-7-iodoquinoline-3-carboxylate

Step 1: Synthesis of 2-Amino-4-iodobenzaldehyde (not detailed in search results, assumed to be a known procedure).

Step 2: Friedländer Annulation

  • In a round-bottom flask, dissolve 2-amino-4-iodobenzaldehyde (1.0 mmol, 247 mg) and ethyl acetoacetate (1.2 mmol, 156 mg) in ethanol (10 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol, 19 mg).

  • Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by recrystallization from ethanol to obtain the desired quinoline derivative.

Synthesis of 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides access to highly substituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[4][5][6] While a direct reaction with this compound is not documented, its nitrile functionality can be envisioned to participate in a Gewald-type reaction after suitable modification or under specific reaction conditions to generate thiophene derivatives. A general protocol for the Gewald reaction is provided below as a conceptual pathway.

Reaction Scheme:

G Carbonyl_Compound Ketone or Aldehyde Intermediate Multicomponent Condensation Carbonyl_Compound->Intermediate Active_Methylene_Nitrile Active Methylene Nitrile (e.g., Malononitrile) Active_Methylene_Nitrile->Intermediate Sulfur Elemental Sulfur (S8) Sulfur->Intermediate 2-Aminothiophene Substituted 2-Aminothiophene Intermediate->2-Aminothiophene Base (e.g., Morpholine), EtOH

Caption: Gewald 2-Aminothiophene Synthesis Workflow.

Table 3: General Gewald Synthesis of 2-Aminothiophenes

EntryCarbonyl CompoundActive Methylene NitrileProductYield (%)
1CyclohexanoneMalononitrile2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile85-95
2AcetoneEthyl cyanoacetateEthyl 2-amino-4-methylthiophene-3-carboxylate70-80
3BenzaldehydeMalononitrile2-Amino-4-phenylthiophene-3-carbonitrile65-75

Experimental Protocol: General Procedure for Gewald Reaction

  • To a mixture of the carbonyl compound (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (12 mmol, 384 mg) in ethanol (20 mL), add morpholine (10 mmol, 0.87 mL) dropwise with stirring.

  • A slight exothermic reaction is often observed. Stir the mixture at 40-50 °C for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-aminothiophene derivative.

Subsequent Functionalization of Iodo-Substituted Heterocycles

The iodo-substituent on the heterocyclic scaffolds synthesized from this compound is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, heteroaryl, and amino groups, significantly expanding the chemical space accessible from this starting material.

Logical Workflow for Synthesis and Functionalization:

G cluster_0 Heterocycle Synthesis cluster_1 Post-Synthetic Functionalization A This compound B Larock Indole Synthesis A->B C Friedländer Quinoline Synthesis A->C D 6-Iodoindole Derivative B->D E 7-Iodoquinoline Derivative C->E F Suzuki Coupling (Ar-B(OH)2, Pd catalyst) D->F G Buchwald-Hartwig Amination (R2NH, Pd catalyst) D->G E->F E->G H Aryl-Substituted Heterocycle F->H I Amino-Substituted Heterocycle G->I

Caption: Synthetic strategy from this compound.

These protocols and synthetic strategies highlight the significant potential of this compound as a key starting material in the synthesis of diverse and complex heterocyclic frameworks for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Functionalization of 2-Amino-4-iodobenzonitrile at the Amino Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the amino group of 2-Amino-4-iodobenzonitrile. This compound is a valuable building block in medicinal chemistry and drug discovery, and the ability to selectively modify its amino group opens up a wide range of possibilities for creating novel molecular scaffolds. The following sections detail procedures for N-acylation, N-sulfonylation, and N-alkylation, providing researchers with the necessary information to synthesize a diverse array of derivatives.

Introduction

This compound is a versatile starting material possessing three reactive sites: an amino group, a nitrile group, and an iodo group. The selective functionalization of the amino group is a key step in the synthesis of various heterocyclic compounds and other complex organic molecules with potential biological activity. The protocols outlined below describe common and effective methods for achieving selective N-acylation, N-sulfonylation, and N-alkylation.

N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an acyl group onto the amino functionality. This is commonly achieved using acyl chlorides or anhydrides in the presence of a base.

Protocol: Synthesis of N-(4-cyano-3-iodophenyl)acetamide

This protocol describes the acetylation of this compound using acetyl chloride.

Experimental Workflow:

start Start reagents This compound Pyridine Dry Dichloromethane (DCM) start->reagents reaction_setup Dissolve starting material and pyridine in dry DCM reagents->reaction_setup addition Add Acetyl Chloride dropwise at 0 °C reaction_setup->addition reaction Stir at room temperature (Monitor by TLC) addition->reaction workup Quench with water Extract with DCM reaction->workup purification Dry organic layer Concentrate Recrystallize workup->purification product N-(4-cyano-3-iodophenyl)acetamide purification->product end End product->end

Caption: Workflow for the N-acylation of this compound.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford N-(4-cyano-3-iodophenyl)acetamide.

Data Summary:

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioExpected Yield (%)
This compoundC₇H₅IN₂244.031.0-
Acetyl chlorideC₂H₃ClO78.501.1-
PyridineC₅H₅N79.101.2-
N-(4-cyano-3-iodophenyl)acetamideC₉H₇IN₂O286.07-85-95

N-Sulfonylation of this compound

N-sulfonylation introduces a sulfonyl group, often from a sulfonyl chloride, to the amino group, forming a sulfonamide. These derivatives are of significant interest in medicinal chemistry.

Protocol: Synthesis of N-(4-cyano-3-iodophenyl)-4-methylbenzenesulfonamide

This protocol details the reaction of this compound with p-toluenesulfonyl chloride (tosyl chloride).

Experimental Workflow:

start Start reagents This compound p-Toluenesulfonyl chloride Pyridine start->reagents reaction_setup Dissolve starting material in pyridine reagents->reaction_setup addition Add p-Toluenesulfonyl chloride in portions at 0 °C reaction_setup->addition reaction Stir at room temperature (Monitor by TLC) addition->reaction workup Pour into ice-water Acidify with HCl reaction->workup purification Filter precipitate Wash with water Recrystallize workup->purification product N-(4-cyano-3-iodophenyl)-4- methylbenzenesulfonamide purification->product end End product->end

Caption: Workflow for the N-sulfonylation of this compound.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Hydrochloric acid (HCl), 1M

  • Ice

  • Ethanol/Water (for recrystallization)

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine at room temperature in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by TLC.

  • Pour the reaction mixture into a beaker of ice-water.

  • Acidify the mixture with 1M HCl to precipitate the product.

  • Filter the solid, wash thoroughly with water, and air-dry.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield N-(4-cyano-3-iodophenyl)-4-methylbenzenesulfonamide.

Data Summary:

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioExpected Yield (%)
This compoundC₇H₅IN₂244.031.0-
p-Toluenesulfonyl chlorideC₇H₇ClO₂S190.651.1-
PyridineC₅H₅N79.10Solvent-
N-(4-cyano-3-iodophenyl)-4-methylbenzenesulfonamideC₁₄H₁₁IN₂O₂S398.22-80-90

N-Alkylation of this compound

N-alkylation introduces an alkyl group onto the amino nitrogen. Direct alkylation of primary anilines can sometimes lead to over-alkylation. The following protocol describes a reductive amination approach for mono-alkylation.

Protocol: Synthesis of 2-(Methylamino)-4-iodobenzonitrile

This protocol outlines the synthesis of the N-methyl derivative via formation of an imine with formaldehyde, followed by reduction.

Experimental Workflow:

start Start reagents This compound Formaldehyde (aq.) Sodium triacetoxyborohydride Methanol start->reagents reaction_setup Dissolve starting material in methanol reagents->reaction_setup imine_formation Add Formaldehyde Stir for 1 hour reaction_setup->imine_formation reduction Add Sodium triacetoxyborohydride in portions imine_formation->reduction reaction Stir at room temperature (Monitor by TLC) reduction->reaction workup Quench with sat. NaHCO₃ Extract with Ethyl Acetate reaction->workup purification Dry organic layer Concentrate Purify by column chromatography workup->purification product 2-(Methylamino)-4-iodobenzonitrile purification->product end End product->end

Caption: Workflow for the N-alkylation of this compound.

Materials:

  • This compound

  • Formaldehyde (37 wt. % in H₂O)

  • Sodium triacetoxyborohydride (STAB)

  • Methanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add formaldehyde solution (1.5 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain 2-(methylamino)-4-iodobenzonitrile.

Data Summary:

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioExpected Yield (%)
This compoundC₇H₅IN₂244.031.0-
FormaldehydeCH₂O30.031.5-
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.941.5-
2-(Methylamino)-4-iodobenzonitrileC₈H₇IN₂258.06-70-85

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Acyl chlorides and sulfonyl chlorides are corrosive and moisture-sensitive; handle with care.

  • Sodium triacetoxyborohydride is a reducing agent and should be handled with care, avoiding contact with acidic solutions which can generate flammable hydrogen gas.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Application Notes and Protocols for the Derivatization of the Nitrile Group in 2-Amino-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the nitrile group in 2-Amino-4-iodobenzonitrile, a versatile building block in medicinal chemistry and drug discovery. The following protocols describe three principal transformations of the nitrile functionality: [3+2] cycloaddition to form a tetrazole ring, reduction to a primary amine, and hydrolysis to a carboxylic acid. These derivatives are of significant interest in the development of novel therapeutic agents.

[3+2] Cycloaddition for Tetrazole Synthesis

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in many drug candidates. The most common method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.

Application Notes:

This protocol describes the synthesis of 5-(2-Amino-4-iodophenyl)-1H-tetrazole from this compound using sodium azide. Various catalysts can be employed to facilitate this reaction, with zinc chloride and indium(III) chloride being effective Lewis acids for activating the nitrile group. The use of microwave irradiation can significantly reduce reaction times.

Experimental Protocol: Metal-Catalyzed [3+2] Cycloaddition

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Indium(III) chloride (InCl₃) or Zinc chloride (ZnCl₂)

  • Dimethylformamide (DMF) or water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser or microwave reactor

  • Magnetic stirrer and heating mantle/stir plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and the chosen catalyst (e.g., InCl₃, 0.1 eq or ZnCl₂, 0.5 eq).

  • Add the solvent (DMF or water) to the flask.

  • Conventional Heating: Attach a reflux condenser and heat the mixture at 100-120 °C for 12-24 hours.

  • Microwave Irradiation: Seal the reaction vessel and heat in a microwave reactor at 150-160 °C for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using DMF, pour the mixture into water and acidify with 1M HCl to a pH of ~2-3 to precipitate the product.

  • If using water, acidify the reaction mixture directly with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 5-(2-Amino-4-iodophenyl)-1H-tetrazole.

Data Presentation:
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1ZnCl₂WaterReflux2485-95[1]
2InCl₃DMF1201290-98[2][3]
3Silica Sulfuric AcidDMFReflux4-1272-95[4][5]
4None (Microwave)DMF/Water160125-100[2]

Yields are generalized from reactions on substituted benzonitriles and represent expected ranges.

Tetrazole_Synthesis cluster_workflow Experimental Workflow: Tetrazole Synthesis Reactants This compound + Sodium Azide + Catalyst Reaction Reaction in Solvent (DMF or Water) Reactants->Reaction Heating Heating (Conventional or Microwave) Reaction->Heating Workup Acidic Work-up & Extraction Heating->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product 5-(2-Amino-4-iodophenyl)-1H-tetrazole Purification->Product

Caption: Workflow for the synthesis of 5-(2-Amino-4-iodophenyl)-1H-tetrazole.

Reduction of the Nitrile Group to a Primary Amine

The reduction of a nitrile to a primary amine provides a valuable synthetic route to benzylamine derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Application Notes:

This section details two common methods for the reduction of this compound to (2-Amino-4-iodophenyl)methanamine: catalytic hydrogenation and chemical reduction with metal hydrides. Catalytic hydrogenation is often preferred for its cleaner reaction profile, while chemical reduction offers a powerful alternative for substrates that may be sensitive to catalytic conditions.

Experimental Protocol 1: Catalytic Hydrogenation

Materials:

  • This compound

  • Raney Nickel or Palladium on Carbon (Pd/C, 5-10%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation vessel (e.g., Parr apparatus)

  • Filter paper

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add the catalyst (Raney Nickel, ~20% w/w, or 10% Pd/C, 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating (up to 50 °C) for 4-24 hours.

  • Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/GC-MS analysis of an aliquot.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude (2-Amino-4-iodophenyl)methanamine.

  • The product can be further purified by distillation or by forming a salt (e.g., hydrochloride) followed by recrystallization.

Experimental Protocol 2: Chemical Reduction with Sodium Borohydride/Indium(III) Chloride

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Anhydrous Indium(III) chloride (InCl₃)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous InCl₃ (1.0 eq) and anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (3.0 eq) in portions, keeping the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of 1M HCl.

  • Make the solution basic (pH > 10) by the addition of 1M NaOH.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to yield (2-Amino-4-iodophenyl)methanamine.

  • Further purification can be achieved by column chromatography.

Data Presentation:
EntryReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1H₂/Raney NiEthanol25-504-2480-95[6][7]
2H₂/Pd/CEthanol256-1270-90[8][9]
3NaBH₄/InCl₃THF2512-2470-99[10][11]
4LiAlH₄THF25480-95[5]

Yields are generalized from reactions on substituted aromatic nitriles and represent expected ranges.

Nitrile_Reduction cluster_workflow Logical Relationship: Nitrile Reduction Pathways Start This compound Method1 Catalytic Hydrogenation (H₂, Raney Ni or Pd/C) Start->Method1 Method2 Chemical Reduction (NaBH₄/InCl₃ or LiAlH₄) Start->Method2 Product (2-Amino-4-iodophenyl)methanamine Method1->Product Method2->Product Hydrolysis_Workflow cluster_workflow Experimental Workflow: Nitrile Hydrolysis Start This compound Reaction Hydrolysis (Acidic or Basic Conditions) Start->Reaction Neutralization Neutralization/ Acidification Reaction->Neutralization Isolation Precipitation & Filtration Neutralization->Isolation Product 2-Amino-4-iodobenzoic acid Isolation->Product

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-4-iodobenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-4-iodobenzonitrile by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and a related isomer is provided below. This data is essential for guiding the recrystallization process and for the characterization of the purified product.

PropertyThis compound4-Amino-3-iodobenzonitrile (Isomer)
CAS Number 300627-48-933348-34-4
Molecular Formula C₇H₅IN₂C₇H₅IN₂
Molecular Weight 244.03 g/mol 244.03 g/mol
Appearance White to off-white crystalline powder[1]Not specified
Melting Point Not specified112-115 °C[2]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require preliminary screening.

1. Solvent Selection:

  • Rationale: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature. Based on the structure of this compound (an aromatic amine with a polar nitrile group), polar solvents are a good starting point.

  • Screening Procedure:

    • Place a small amount (e.g., 10-20 mg) of the crude this compound into separate test tubes.

    • Add a few drops of a candidate solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or a mixture such as ethanol/water) to each test tube at room temperature. Observe the solubility.

    • If the compound is insoluble at room temperature, gently heat the test tube. A suitable solvent will dissolve the compound completely upon heating.

    • Allow the hot solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

2. Recrystallization Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent dropwise while gently heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was added).- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.
Oiling out (formation of a liquid instead of crystals). - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too rapid.- High concentration of impurities.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a solvent with a lower boiling point.- Perform a preliminary purification step (e.g., column chromatography) to remove significant impurities.
Low recovery of purified product. - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals (note: this crop may be less pure).- Ensure the filtration apparatus is pre-heated before hot filtration. Use a stemless funnel to prevent clogging.
Colored impurities in the final product. - The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product.
Crystals are very fine or powdery. - The solution cooled too quickly.- Ensure the solution cools slowly and undisturbed to room temperature before placing it in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: Based on a likely synthesis route starting from 4-aminobenzonitrile, potential impurities could include:

  • Unreacted 4-aminobenzonitrile.

  • Iodinating reagents and their byproducts (e.g., N-iodosuccinimide, succinimide, or residual silver salts if using iodine and silver sulfate)[1].

  • Di-iodinated byproducts.

Q2: What is a good starting solvent to try for the recrystallization?

A2: Given the polar nature of the amino and nitrile groups, polar solvents like ethanol or isopropanol are excellent starting points. A mixed solvent system, such as ethanol/water, can also be effective. It is always recommended to perform a small-scale solvent screen to find the optimal solvent or solvent mixture.

Q3: My purified product has a melting point that is lower and broader than the literature value for the isomer (112-115 °C). What does this indicate?

A3: A depressed and broad melting point range is a strong indication that your sample is still impure. The presence of impurities disrupts the crystal lattice of the pure compound, leading to a lower melting point. Further recrystallization or an alternative purification method may be necessary.

Q4: How can I improve the yield of my recrystallization?

A4: To improve the yield, ensure you are using the minimum amount of hot solvent required to dissolve your compound. Cooling the solution in an ice bath after it has reached room temperature will also help to maximize the precipitation of the product. You can also attempt to recover a second crop of crystals by concentrating the mother liquor, but be aware that this crop may have a lower purity.

Q5: The recrystallization process is not removing a persistent impurity. What should I do?

A5: If recrystallization is ineffective, the impurity may have very similar solubility properties to your target compound. In this case, an alternative purification technique such as column chromatography is recommended. For the synthesis of a related compound, flash chromatography on silica gel with a heptane/ethyl acetate eluent system was used for purification[1].

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the general experimental workflow for recrystallization and a logical approach to troubleshooting common issues.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insolubles present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: General experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield impure_product Product Impure (e.g., color, low MP) start->impure_product sol_supersaturated Supersaturated? no_crystals->sol_supersaturated sol_cooling_rate Cooling Too Fast? oiling_out->sol_cooling_rate sol_too_much_solvent Too Much Solvent? low_yield->sol_too_much_solvent sol_impurities High Impurity Level? impure_product->sol_impurities sol_supersaturated->sol_too_much_solvent No act_scratch Scratch Flask / Add Seed Crystal sol_supersaturated->act_scratch Yes act_boil_off Boil Off Excess Solvent sol_too_much_solvent->act_boil_off Yes sol_cooling_rate->sol_impurities No act_reheat_cool_slowly Reheat, Add Solvent, Cool Slowly sol_cooling_rate->act_reheat_cool_slowly Yes act_charcoal Use Activated Charcoal sol_impurities->act_charcoal Colored act_column Consider Column Chromatography sol_impurities->act_column Persistent

Caption: Troubleshooting decision tree for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 2-Amino-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 2-Amino-4-iodobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common route involves the direct iodination of 2-aminobenzonitrile. This is typically achieved using an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile or dichloromethane. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is directed to the position para to the activating amino group.

Q2: What are the most likely impurities in the synthesis of this compound?

The primary impurities can include:

  • Starting Material: Unreacted 2-aminobenzonitrile.

  • Di-iodinated byproduct: 2-Amino-4,6-diiodobenzonitrile, resulting from over-iodination.

  • Other regioisomers: Small amounts of other iodinated isomers, although the para-substituted product is generally favored.

  • Residual iodinating agent: Traces of the iodinating reagent or its byproducts.

  • Polymeric materials: Formation of insoluble byproducts, especially under harsh reaction conditions.

Q3: My reaction seems to have low conversion to the desired product. What are the potential causes?

Low conversion can be attributed to several factors:

  • Insufficient iodinating agent: Ensure the stoichiometry of the iodinating agent is appropriate. A slight excess may be necessary to drive the reaction to completion.

  • Low reaction temperature: The reaction may require heating to proceed at a reasonable rate.

  • Poor quality of reagents: Use freshly opened or purified reagents, as the activity of the iodinating agent can diminish over time.

  • Inappropriate solvent: The choice of solvent can significantly impact the reaction rate and selectivity.

Q4: I am observing a significant amount of di-iodinated byproduct. How can I minimize its formation?

To reduce the formation of 2-Amino-4,6-diiodobenzonitrile, consider the following:

  • Control stoichiometry: Use a stoichiometric amount or a very slight excess of the iodinating agent.

  • Slow addition: Add the iodinating agent slowly to the solution of 2-aminobenzonitrile to maintain a low concentration of the electrophile.

  • Lower reaction temperature: Running the reaction at a lower temperature can increase selectivity for the mono-iodinated product.

Troubleshooting Guides

Problem 1: The isolated product is a dark, oily residue instead of a solid.
Possible Cause Suggested Solution
Presence of significant impurities, particularly polymeric byproducts.Purify the crude product using column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
Residual solvent.Ensure the product is thoroughly dried under vacuum. Gentle heating may be applied if the compound is thermally stable.
The product may have a low melting point due to impurities.Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.
Problem 2: The purified product shows multiple spots on Thin Layer Chromatography (TLC).
Possible Cause Suggested Solution
Incomplete separation during column chromatography.Optimize the solvent system for column chromatography. A less polar eluent system may improve the separation of closely related compounds.
Degradation of the product on the silica gel.Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent to prevent streaking of the basic amine.
Co-elution of isomers.If isomers are present, a more efficient separation technique like preparative HPLC may be required.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity (%) Typical Yield (%) Advantages Disadvantages
Recrystallization95 - 9960 - 80Simple, cost-effective, good for removing minor impurities.Lower yield, may not be effective for removing closely related impurities.
Column Chromatography> 9870 - 90High purity, effective for separating complex mixtures.More time-consuming, requires larger volumes of solvent.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexanes mixture) at room temperature and at boiling point to find a suitable solvent system where the compound is sparingly soluble at room temperature and highly soluble at the boiling point.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot, chosen solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inner wall of the flask or placing it in an ice bath can induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography Purification of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The progress of the separation can be monitored by TLC.

  • Fraction Collection: Collect fractions as the compounds elute from the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Cool to induce crystallization hot_filter->cool filter_wash Filter and wash with cold solvent cool->filter_wash dry Dry under vacuum filter_wash->dry impurities Impurities in filtrate filter_wash->impurities pure_product Pure this compound dry->pure_product troubleshooting_guide start Low Purity of This compound check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots? check_tlc->multiple_spots streaking Streaking? multiple_spots->streaking No column Perform Column Chromatography multiple_spots->column Yes single_spot Single Spot with incorrect Rf? streaking->single_spot No add_base Add triethylamine to eluent streaking->add_base Yes recrystallize Recrystallize Product single_spot->recrystallize Yes check_nmr Check NMR for structural confirmation single_spot->check_nmr No

Technical Support Center: Reactions of 2-Amino-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving 2-Amino-4-iodobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental use of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound, focusing on the identification and mitigation of common byproducts.

Issue 1: Low Yield or Incomplete Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

  • Question: My palladium-catalyzed cross-coupling reaction with this compound is giving low yields of the desired product, and I observe significant amounts of starting material remaining. What are the possible causes and solutions?

  • Answer: Low yields in these reactions can stem from several factors related to the unique functionalities of this compound.

    • Catalyst Deactivation: The free amino group can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

      • Troubleshooting:

        • Ligand Choice: Employ bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) that can stabilize the palladium catalyst and promote the desired catalytic cycle.

        • Protecting Groups: Consider protecting the amino group (e.g., as a Boc or Acyl derivative) before the coupling reaction. The protecting group can be removed in a subsequent step.

        • Catalyst Loading: A modest increase in catalyst loading may be beneficial, but excessively high amounts can lead to increased side reactions.

    • Suboptimal Reaction Conditions:

      • Troubleshooting:

        • Base Selection: The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. For Sonogashira and Heck reactions, organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are often employed. Ensure the base is anhydrous and of high purity.

        • Solvent: Use dry, degassed solvents to prevent quenching of the catalyst and reagents. Common solvents include dioxane, THF, and DMF.

        • Temperature: Optimization of the reaction temperature is crucial. While higher temperatures can increase reaction rates, they may also promote byproduct formation.

Issue 2: Formation of Homocoupled Byproducts in Sonogashira and Suzuki Reactions

  • Question: I am observing significant amounts of homocoupled byproducts in my Sonogashira or Suzuki reaction with this compound. How can I minimize these side reactions?

  • Answer: Homocoupling is a common side reaction in these coupling processes.

    • Sonogashira Coupling (Glaser-Hay Coupling): The oxidative homocoupling of the terminal alkyne is a major competing reaction, especially in the presence of copper(I) cocatalysts and oxygen.

      • Troubleshooting:

        • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While potentially slower, it eliminates the primary pathway for alkyne homocoupling.

        • Inert Atmosphere: Maintain a strictly inert atmosphere (Argon or Nitrogen) to minimize oxygen, which promotes homocoupling.

        • Slow Addition: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

    • Suzuki Coupling: Homocoupling of the boronic acid or its esters can occur, particularly at elevated temperatures or in the presence of oxygen.

      • Troubleshooting:

        • High-Quality Reagents: Use high-purity boronic acids/esters and ensure the reaction is performed under an inert atmosphere.

        • Optimized Stoichiometry: A slight excess of the boronic acid reagent (1.1-1.5 equivalents) is often optimal.

        • Temperature Control: Avoid excessively high reaction temperatures.

Issue 3: Hydrolysis of the Nitrile Group

  • Question: My reaction is producing byproducts that appear to be the corresponding amide or carboxylic acid of my target molecule. Why is this happening and how can I prevent it?

  • Answer: The nitrile group of this compound is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.

    • Troubleshooting:

      • pH Control: If possible, perform the reaction under neutral or near-neutral conditions.

      • Reaction Time and Temperature: Minimize reaction time and avoid prolonged heating, as this can promote hydrolysis.

      • Work-up Conditions: During the reaction work-up, avoid prolonged exposure to strong acids or bases. If an acidic or basic wash is necessary, perform it quickly and at a low temperature. Under milder basic conditions, it is sometimes possible to isolate the amide as the primary hydrolysis product, while more vigorous conditions or acidic work-up will lead to the carboxylic acid.[1][2]

Issue 4: Formation of Deiodinated Byproducts

  • Question: I am observing the formation of a byproduct corresponding to the loss of the iodine atom from my starting material or product. What causes this deiodination?

  • Answer: Deiodination, or hydrodehalogenation, can occur as a side reaction in palladium-catalyzed couplings.

    • Mechanism: This often proceeds via a β-hydride elimination pathway from a palladium-hydride intermediate, which can be formed from various sources in the reaction mixture.

    • Troubleshooting:

      • Ligand Selection: The choice of ligand can influence the propensity for β-hydride elimination. Experiment with different phosphine ligands.

      • Base: The nature and strength of the base can play a role. A weaker base might be less prone to generating the species that lead to deiodination.

      • Additives: In some cases, the addition of silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can act as halide scavengers and suppress hydrodehalogenation.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of reactions performed with this compound?

A1: this compound is a versatile building block used in a variety of organic transformations, primarily leveraging the reactivity of its three functional groups:

  • Palladium-Catalyzed Cross-Coupling Reactions: The iodo group serves as an excellent leaving group in reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations to form new carbon-carbon and carbon-nitrogen bonds.

  • Diazotization Reactions: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -H, -OH, -X, -CN) via Sandmeyer and related reactions.

  • Heterocycle Synthesis: The ortho-relationship of the amino and nitrile groups makes it a valuable precursor for the synthesis of heterocyclic systems, most notably quinazolines and their derivatives.[1][2][3][4]

Q2: Are there any known incompatibilities or particularly challenging reactions with this molecule?

A2: Yes, the multiple functional groups can lead to challenges:

  • Strong Bases: Strong bases can react with the amino group and potentially promote side reactions.

  • Strong Acids: Strong acids can protonate the amino group, altering its reactivity, and can also catalyze the hydrolysis of the nitrile group.

  • Oxidizing Agents: The amino group is susceptible to oxidation.

  • Reducing Agents: The nitrile and iodo groups can be reduced under certain conditions.

Q3: What are the typical byproducts observed in the synthesis of quinazolines from this compound?

A3: In the synthesis of quinazolines, which often involves condensation with aldehydes, amides, or other electrophiles, potential byproducts can include:

  • Unreacted Starting Materials: Incomplete conversion is a common issue.

  • Side-Products from the Coupling Partner: The stability of the other reactant under the reaction conditions is crucial.

  • Over-reaction or Polymerization: Depending on the specific reaction conditions and reactants, more complex mixtures can be formed. Purification is typically achieved by column chromatography or recrystallization.

Data Presentation

Table 1: Common Byproducts in Palladium-Catalyzed Reactions of this compound and Mitigation Strategies

Reaction TypeCommon Byproduct(s)Potential Cause(s)Suggested Mitigation Strategy
Suzuki Coupling Homocoupled boronic acidOxygen, high temperatureUse high-purity reagents, maintain inert atmosphere, optimize temperature.
Deiodinated starting material/productβ-hydride eliminationLigand screening, use of milder base, consider silver salt additives.
Sonogashira Coupling Homocoupled alkyne (Glaser coupling)Oxygen, copper(I) catalystUse copper-free conditions, maintain strict inert atmosphere, slow alkyne addition.[5]
Deiodinated starting material/productβ-hydride eliminationLigand screening, optimize base and temperature.
Heck Coupling Deiodinated starting material/productβ-hydride eliminationLigand and base optimization.
Isomerization of the alkene productReaction conditionsAdjust catalyst, solvent, and temperature.
Buchwald-Hartwig Deiodinated starting material/productβ-hydride eliminationJudicious choice of ligand and base.
Catalyst inhibitionCoordination of the amino groupUse bulky ligands, protect the amino group.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent (e.g., THF, DMF) and a degassed amine base (e.g., triethylamine, diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6][7]

Visualizations

Byproduct_Formation_Pathways cluster_coupling Palladium-Catalyzed Coupling cluster_hydrolysis Hydrolysis AIBN This compound Coupling_Product Desired Coupled Product AIBN->Coupling_Product Coupling Reagent Pd Catalyst, Base Deiodinated Deiodinated Byproduct AIBN->Deiodinated Side Reaction (e.g., β-hydride elimination) Homocoupled Homocoupled Byproduct AIBN->Homocoupled Self-Coupling of Partner Reagent Amide Amide Byproduct AIBN->Amide H₂O / Base (mild) Coupling_Product->Deiodinated Side Reaction Coupling_Product->Amide H₂O / Base (mild) Carboxylic_Acid Carboxylic Acid Byproduct Amide->Carboxylic_Acid H₂O / H⁺ or Base (strong)

Caption: Common reaction pathways and byproduct formation from this compound.

Troubleshooting_Logic Start Low Yield in Pd Coupling? Check_Catalyst Catalyst Deactivation? Start->Check_Catalyst Check_Conditions Suboptimal Conditions? Start->Check_Conditions Check_Byproducts Major Byproducts Observed? Start->Check_Byproducts Sol_Catalyst Use Bulky Ligand or Protect Amine Check_Catalyst->Sol_Catalyst Yes Sol_Conditions Optimize Base, Solvent, Temp. Check_Conditions->Sol_Conditions Yes Sol_Deiodination Address Deiodination (Ligand/Base Choice) Check_Byproducts->Sol_Deiodination Deiodination Sol_Homocoupling Minimize Homocoupling (Inert atm., Cu-free) Check_Byproducts->Sol_Homocoupling Homocoupling

Caption: Troubleshooting workflow for palladium-catalyzed reactions of this compound.

References

preventing degradation of 2-Amino-4-iodobenzonitrile during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Amino-4-iodobenzonitrile during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: this compound is susceptible to several degradation pathways, primarily:

  • Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to form a carboxylic acid (-COOH) via an amide intermediate.

  • Deiodination: The carbon-iodine bond can cleave, particularly under reducing conditions, exposure to light, or at elevated temperatures, leading to the formation of 2-aminobenzonitrile.[1][2][3]

  • Oxidation: The amino group (-NH2) is susceptible to oxidation by strong oxidizing agents.

  • Photodegradation: Exposure to UV light can induce decomposition, potentially through radical mechanisms.[4][5]

Q2: How can I minimize hydrolysis of the nitrile group?

A2: To minimize hydrolysis, it is crucial to control the pH of your reaction mixture. Avoid strongly acidic or basic conditions if the nitrile group needs to be preserved. If a reaction requires basic conditions, consider using milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) instead of strong hydroxides, and maintain the lowest possible reaction temperature. For acidic conditions, use of aprotic solvents can help reduce the availability of water.

Q3: What conditions are known to cause deiodination?

A3: Deiodination of aryl iodides can be promoted by several factors:

  • Elevated Temperatures: The C-I bond can break at high temperatures, leading to the loss of iodine.[3]

  • Basic Conditions: Strong bases, especially in alcoholic solvents like methanol, can induce radical-induced deiodination.[1][2]

  • Light Exposure: UV irradiation can promote the homolytic cleavage of the C-I bond.[4][5]

  • Reducing Agents: The presence of reducing agents can lead to reductive deiodination.

  • Transition Metal Catalysts: While essential for many cross-coupling reactions, certain palladium catalysts and reaction conditions can promote a side reaction of hydrodehalogenation.

Q4: Is this compound sensitive to air?

A4: The amino group in this compound can be sensitive to oxidation by atmospheric oxygen, especially in the presence of metal catalysts or upon prolonged exposure to light. It is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) for reactions that are sensitive to oxidation or run for extended periods.

Q5: How should I store this compound?

A5: To ensure its stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, refrigeration under an inert atmosphere is recommended.

Troubleshooting Guides

Issue 1: Low yield in a reaction, with 2-aminobenzonitrile detected as a major byproduct.

This indicates that deiodination is the primary degradation pathway.

Potential Cause Troubleshooting Step
High Reaction Temperature Lower the reaction temperature. If the reaction is thermally driven, screen for catalysts that are active at lower temperatures.
Strongly Basic Conditions If possible, use a milder base. For example, in Suzuki couplings, consider using K₂CO₃ or K₃PO₄ instead of NaOH or KOtBu.
Light Exposure Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
Presence of a Reductant Scrutinize all reagents and solvents for potential reducing impurities.
Issue 2: Formation of 2-Amino-4-carboxyiodobenzene as a byproduct.

This suggests that hydrolysis of the nitrile group has occurred.

Potential Cause Troubleshooting Step
Strongly Acidic or Basic Conditions Buffer the reaction mixture if possible, or use non-aqueous conditions. If a base is required, use a non-nucleophilic base.
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Prolonged Reaction Time at Elevated Temperature Optimize the reaction time and temperature to minimize the duration of exposure to harsh conditions.
Issue 3: Complex mixture of unidentified byproducts and discoloration of the reaction mixture.

This may indicate oxidation or other complex decomposition pathways.

Potential Cause Troubleshooting Step
Air (Oxygen) Exposure Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar).
Incompatible Reagents Avoid strong oxidizing agents if the amino group is to be preserved. (See Q1 for incompatible reagents).
Photodegradation Protect the reaction from light.

Experimental Protocols

Example Protocol: Suzuki-Miyaura Cross-Coupling Reaction with Minimized Degradation

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating steps to minimize degradation.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas.

  • Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, and the base under a positive pressure of inert gas.

  • Solvent Addition: Degas the solvent mixture by bubbling with inert gas for 20-30 minutes. Add the degassed solvent to the flask via cannula or syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a blanket of inert gas.

  • Reaction Conditions: Wrap the flask in aluminum foil to protect it from light. Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Degradation Pathways and Troubleshooting

Degradation Pathways of this compound

DegradationPathways A This compound B 2-Aminobenzonitrile A->B  Deiodination (Heat, Light, Base) C 2-Amino-4-iodobenzamide A->C Partial Hydrolysis (Acid/Base, H₂O) E Oxidized Products A->E Oxidation ([O], Air) D 2-Amino-4-carboxyiodobenzene C->D Full Hydrolysis (Acid/Base, H₂O)

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for Unexpected Byproducts

TroubleshootingWorkflow start Reaction yields unexpected byproduct(s) q1 Identify byproduct structure (LC-MS, NMR) start->q1 deiodination Deiodinated Product (e.g., 2-aminobenzonitrile) q1->deiodination Loss of Iodine hydrolysis Hydrolyzed Product (e.g., amide, carboxylic acid) q1->hydrolysis Addition of H₂O oxidation Oxidized or Complex Mixture q1->oxidation Other sol_deiod Reduce Temp. Protect from Light Use Milder Base deiodination->sol_deiod sol_hydro Use Anhydrous Solvents Avoid Strong Acid/Base hydrolysis->sol_hydro sol_oxid Run under Inert Gas Degas Solvents oxidation->sol_oxid end Improved Reaction Outcome sol_deiod->end sol_hydro->end sol_oxid->end

Caption: A logical workflow for troubleshooting degradation issues.

References

Technical Support Center: Synthesis of 2-Amino-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4-iodobenzonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to address common issues encountered during the synthesis of this compound, providing actionable solutions to improve yield and purity.

Q1: I am experiencing a significantly low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, including suboptimal reaction conditions, incomplete reactions, or product degradation. Consider the following troubleshooting steps:

  • Reaction Temperature: Temperature plays a critical role. An insufficient temperature may lead to a sluggish or incomplete reaction, while excessive heat can cause degradation of the starting material or product. It is crucial to carefully control the reaction temperature. For analogous syntheses of substituted benzonitriles, a gradual increase in temperature can enhance the yield, but exceeding an optimal point may lead to a significant drop in yield due to hydrolysis or side reactions.

  • Solvent Selection: The choice of solvent is critical for reaction success. Polar aprotic solvents like DMSO and DMF have been shown to be effective in similar syntheses. A solvent screening study is recommended to identify the optimal medium for your specific reaction.

  • Catalyst and Base Selection: The nature and concentration of the catalyst or base can significantly impact the reaction rate and yield. For reactions involving the formation of aminonitriles, the choice of base is crucial. A systematic screening of different bases (e.g., KOtBu, Cs2CO3, Na2CO3) and their concentrations is advisable to find the most effective combination.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Insufficient reaction time will result in incomplete conversion of starting materials, while prolonged reaction times may lead to the formation of byproducts and degradation of the desired product.

Q2: My final product is contaminated with impurities. How can I identify and minimize their formation?

A2: Impurity formation is a common challenge in organic synthesis. Here’s how you can address it:

  • Starting Material Purity: Ensure the purity of your starting materials. Impurities in the initial reactants can be carried through the synthesis and contaminate the final product.

  • Side Reactions: Unwanted side reactions can lead to the formation of impurities. Potential side reactions in the synthesis of this compound could include over-iodination, hydrolysis of the nitrile group, or polymerization. Careful control of reaction conditions (temperature, stoichiometry of reactants) can help minimize these.

  • Purification Techniques: Employ appropriate purification methods to remove impurities. Techniques such as column chromatography, recrystallization, or distillation can be effective. The choice of purification method will depend on the nature of the impurities and the physical properties of the desired product.

Q3: How can I effectively monitor the progress of my reaction?

A3: Monitoring the reaction progress is essential for determining the optimal reaction time and maximizing the yield. The following techniques are commonly used:

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for qualitatively monitoring the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the concentration of reactants and products, allowing for more precise monitoring of the reaction kinetics.

  • Gas Chromatography (GC): For volatile compounds, GC can be an effective monitoring tool.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the conversion of starting materials to products by observing the changes in the signals corresponding to specific protons.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of analogous aminobenzonitrile syntheses. While specific data for this compound is not provided, these tables illustrate the expected trends and provide a framework for your optimization experiments.

Table 1: Effect of Temperature on Product Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)
1602445
2801270
3100885
4120860

Table 2: Effect of Solvent on Product Yield

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Toluene1001255
2THF801265
3DMF100880
4DMSO100890

Table 3: Effect of Base on Product Yield

EntryBaseSolventTemperature (°C)Yield (%)
1Na₂CO₃DMSO10075
2K₂CO₃DMSO10082
3Cs₂CO₃DMSO10088
4KOtBuDMSO10092

Experimental Protocols

A general procedure for a key step in a related synthesis is provided below. This should be adapted based on your specific starting materials and reaction scale.

General Procedure for a Base-Promoted Aminonitrile Synthesis:

In an oven-dried reaction vessel, the starting aniline derivative (1.0 mmol), the iodinating agent (1.1 mmol), and the cyanide source (1.2 mmol) are dissolved in the chosen solvent (e.g., DMSO, 5 mL). The base (e.g., KOtBu, 2.0 mmol) is then added portion-wise at room temperature. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the determined reaction time. The progress of the reaction is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Visualizations

Diagram 1: General Synthesis Workflow

G Start Starting Materials (e.g., 2-aminobenzonitrile) Reaction Reaction Step (Iodination & Cyanation) Start->Reaction 1. Add reagents Workup Reaction Work-up (Quenching & Extraction) Reaction->Workup 2. Monitor completion Purification Purification (e.g., Column Chromatography) Workup->Purification 3. Isolate crude product Product Final Product (this compound) Purification->Product 4. Obtain pure product

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G LowYield Low Yield Observed CheckTemp Optimize Temperature LowYield->CheckTemp Is temperature optimal? CheckSolvent Screen Solvents LowYield->CheckSolvent Is solvent appropriate? CheckBase Screen Bases/Catalysts LowYield->CheckBase Is base/catalyst effective? CheckTime Optimize Reaction Time LowYield->CheckTime Is reaction time sufficient? Improved Yield Improved CheckTemp->Improved NoImprovement No Improvement CheckTemp->NoImprovement CheckSolvent->Improved CheckSolvent->NoImprovement CheckBase->Improved CheckBase->NoImprovement CheckTime->Improved CheckTime->NoImprovement

Caption: A decision tree to troubleshoot low product yield.

Diagram 3: Logical Relationship of Reaction Parameters

G Parameters Reaction Parameters Temperature Temperature Parameters->Temperature Solvent Solvent Parameters->Solvent Base Base/Catalyst Parameters->Base Time Reaction Time Parameters->Time Outcome Reaction Outcome Temperature->Outcome Solvent->Outcome Base->Outcome Time->Outcome Yield Yield Outcome->Yield Purity Purity Outcome->Purity

troubleshooting failed reactions with 2-Amino-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-iodobenzonitrile in common chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in organic synthesis?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The presence of the iodo group makes it an excellent substrate for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The amino and nitrile functionalities offer sites for further chemical modifications, making it valuable in the synthesis of complex organic molecules, including pharmaceuticals.

Q2: How do the amino and nitrile groups on the benzonitrile ring affect its reactivity in cross-coupling reactions?

A2: The amino group is an electron-donating group, which can increase the electron density of the aromatic ring, potentially affecting the rate of oxidative addition to the palladium catalyst. The nitrile group is electron-withdrawing, which can make the aryl iodide more susceptible to nucleophilic attack. The position of these groups relative to the iodine atom influences the overall electronic properties and steric hindrance of the molecule, which can impact reaction outcomes.

Q3: What are the typical storage and handling precautions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents. It is advisable to handle the compound in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid inhalation, ingestion, and skin contact.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions using this compound.

Troubleshooting Suzuki-Miyaura Coupling Reactions

Problem: Low to no yield of the desired biaryl product.

Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure proper handling and storage to prevent deactivation. Consider using a pre-catalyst that is more stable.
Inappropriate Base The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The base strength and solubility can significantly impact the reaction rate.
Poor Solvent Choice The solvent can influence catalyst activity and solubility of reagents.[1][2][3][4] A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often effective.[1] For substrates sensitive to polar solvents, consider less polar options like toluene.
Low Reaction Temperature While some Suzuki couplings proceed at room temperature, others require heating. Gradually increase the reaction temperature, for example, to 80-100 °C, to facilitate the reaction.
Boronic Acid Decomposition Boronic acids can undergo protodeboronation, especially at elevated temperatures and in the presence of water. Use a slight excess of the boronic acid (1.1-1.5 equivalents).
Oxygen Contamination Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by properly degassing the solvent and flushing the reaction vessel.

Problem: Formation of significant side products.

Side Product Possible Cause Suggested Solution
Homo-coupling of Boronic Acid Can be promoted by the presence of oxygen or high temperatures.Thoroughly degas the reaction mixture and maintain an inert atmosphere. Optimize the reaction temperature.
Hydrodehalogenation (loss of iodine) Presence of water or other protic species, or a side reaction of the catalytic cycle.Use anhydrous solvents and reagents. Screen different ligands and bases to find conditions that favor cross-coupling over reduction.
Protodeboronation Decomposition of the boronic acid.Add the boronic acid later in the reaction sequence or use a boronic ester which can be more stable.
Troubleshooting Buchwald-Hartwig Amination

Problem: Incomplete conversion or low yield of the aminated product.

| Possible Cause | Suggested Solution | | :--- | :--- | :--- | | Incorrect Catalyst/Ligand Combination | The choice of ligand is crucial for successful Buchwald-Hartwig amination. For electron-rich anilines, bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective.[5][6] | | Base Incompatibility | Strong, non-nucleophilic bases are typically required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are common choices.[5] Weaker bases like Cs₂CO₃ may also be effective with certain ligand systems. | | Amine Reactivity | Primary amines are generally more reactive than secondary amines. For less reactive amines, more forcing conditions (higher temperature, longer reaction time) may be necessary. | | Catalyst Inhibition | The product amine can sometimes inhibit the catalyst. Using a higher catalyst loading (1-5 mol %) might be necessary. |

Troubleshooting Sonogashira Coupling Reactions

Problem: Reaction fails to initiate or stalls.

| Possible Cause | Suggested Solution | | :--- | :--- | :--- | | Inactive Copper Co-catalyst | Copper(I) iodide (CuI) is sensitive to oxidation. Use a fresh, high-purity source of CuI. Sometimes, a brief pre-activation of the CuI by heating can be beneficial. | | Inappropriate Amine Base/Solvent | An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used and can often serve as the solvent.[7] Ensure the amine is dry and free of impurities. | | Alkyne Homo-coupling (Glaser coupling) | This is a common side reaction, especially in the presence of oxygen.[8] | Rigorously exclude oxygen from the reaction system. Running the reaction under copper-free conditions is an alternative.[8][9][10][11][12] | | Low Temperature | While many Sonogashira couplings proceed at room temperature, some substrates may require gentle heating to initiate the reaction. |

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected yields for successful cross-coupling reactions with aryl iodides, which can be used as a starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285-95
2Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O901670-85
3PdCl₂(dppf) (2)-Cs₂CO₃ (2)DMF801080-90

Table 2: Buchwald-Hartwig Amination of Aryl Iodides with Aniline

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene100890-98
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1101875-85
3Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-BuOH901285-95

Table 3: Sonogashira Coupling of Aryl Iodides with Phenylacetylene

EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THF25685-95
2Pd(PPh₃)₄ (3)CuI (5)DIPA (excess)DIPA50490-98
3Pd(OAc)₂ (2)-Piperidine (2)DMF801270-80

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent (e.g., toluene/water 10:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.2 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add this compound (1.0 equiv) and the amine coupling partner (1.1 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

General Procedure for Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv).

  • Add the terminal alkyne (1.1 equiv) dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating as required.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) (Ar = 2-amino-4-cyanophenyl) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-B(OH)₂ + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) B(OH)3_Waste B(OH)3 + I⁻ Transmetalation->B(OH)3_Waste Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) (Ar = 2-amino-4-cyanophenyl) Oxidative_Addition->Ar-Pd(II)-I(L2) Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-I(L2)->Amine_Coordination_Deprotonation R'R''NH + Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Amine_Coordination_Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR'R'' Ar-NR'R'' (Product) Reductive_Elimination->Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) (Ar = 2-amino-4-cyanophenyl) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) CuI CuI Transmetalation->CuI Regenerates CuI Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-C≡CR Ar-C≡CR (Product) Reductive_Elimination->Ar-C≡CR Alkyne_Deprotonation Alkyne Deprotonation CuI->Alkyne_Deprotonation R-C≡CH + Base Cu-C≡CR Copper Acetylide Alkyne_Deprotonation->Cu-C≡CR Cu-C≡CR->Transmetalation Enters Pd Cycle

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Troubleshooting_Workflow start Failed Reaction with This compound check_reagents 1. Verify Reagent Quality & Purity - this compound - Coupling Partner - Catalyst & Ligand - Base & Solvent start->check_reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere? - Correct Temperature? - Sufficient Reaction Time? check_reagents->check_conditions analyze_crude 3. Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_conditions->analyze_crude no_product No Product Formation analyze_crude->no_product side_products Side Products Observed analyze_crude->side_products incomplete_reaction Incomplete Reaction analyze_crude->incomplete_reaction purification_issue Investigate Purification - Product soluble? - Co-eluting impurities? analyze_crude->purification_issue Product present, but low isolated yield optimize_catalyst Optimize Catalyst System - Screen different Pd sources - Screen different ligands no_product->optimize_catalyst Yes address_side_reactions Address Specific Side Reactions - Dehalogenation? - Homo-coupling? side_products->address_side_reactions Yes optimize_temp_time Optimize Temperature & Time - Increase temperature - Increase reaction time incomplete_reaction->optimize_temp_time Yes optimize_base_solvent Optimize Base & Solvent - Screen different bases - Screen different solvents/co-solvents optimize_catalyst->optimize_base_solvent success Successful Reaction optimize_base_solvent->success optimize_temp_time->optimize_base_solvent optimize_temp_time->success address_side_reactions->optimize_catalyst address_side_reactions->success purification_issue->success

Caption: General workflow for troubleshooting failed reactions.

References

Technical Support Center: Scale-Up Synthesis of 2-Amino-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Amino-4-iodobenzonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete diazotization of the starting aniline.Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate mixing.
Inefficient iodination.The choice of iodinating agent is crucial. Consider using potassium iodide in the presence of a copper catalyst. Ensure the diazonium salt solution is added slowly to the iodide solution to control the reaction rate and temperature.
Side reactions, such as the formation of phenols or azo compounds.Maintain a strongly acidic environment during diazotization to suppress phenol formation. Control the temperature carefully, as higher temperatures can promote side reactions.
Impurity Formation Formation of regioisomers (e.g., 2-Amino-6-iodobenzonitrile).The directing effects of the amino and cyano groups generally favor 4-iodination. However, careful control of reaction conditions, such as temperature and addition rates, is necessary to maximize regioselectivity.
Presence of unreacted starting material.Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). If the reaction stalls, a small additional charge of the limiting reagent may be necessary.
Formation of colored byproducts.These can arise from decomposition of the diazonium salt. Ensure the diazonium salt is used immediately after its preparation and that the temperature is kept low. Purification via recrystallization or column chromatography may be required.
Reaction Control Issues Exothermic reaction during diazotization or iodination.On a larger scale, heat dissipation becomes critical. Ensure the reactor has adequate cooling capacity. The addition of reagents should be done portion-wise or via a dropping funnel at a controlled rate to manage the exotherm.
Foaming or gas evolution.Vigorous nitrogen evolution occurs during the Sandmeyer reaction. Ensure the reactor has sufficient headspace and an appropriate off-gas system. Anti-foaming agents may be considered, but their compatibility with the reaction chemistry must be verified.
Product Isolation Challenges Difficulty in precipitating the product.After the reaction, quenching with a suitable anti-solvent or adjusting the pH may be necessary to induce precipitation. Seeding with a small amount of pure product can also be beneficial.
Oily or tarry product instead of a crystalline solid.This can be due to impurities. An initial workup with an organic solvent to extract the product, followed by washing to remove water-soluble impurities, and then recrystallization can help in obtaining a solid product.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns revolve around the formation and handling of the intermediate diazonium salt, which can be explosive in a dry state. It is crucial to keep the diazonium salt in solution and at a low temperature (0-5°C) at all times. Additionally, the reaction involves the evolution of nitrogen gas, which requires adequate ventilation and pressure relief. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.[1][2]

Q2: Which synthetic route is most amenable to the scale-up of this compound?

A2: The most common and scalable route is likely a Sandmeyer-type reaction starting from 2-aminobenzonitrile. This involves the diazotization of the amino group followed by iodination. While direct iodination of 2-aminobenzonitrile is possible, it can lead to a mixture of isomers and is often more difficult to control on a large scale.

Q3: How can I monitor the progress of the reaction effectively at a larger scale?

A3: In-process controls are essential for scale-up. High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the disappearance of the starting material and the formation of the product. Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area, away from light and strong oxidizing agents.[1] The container should be tightly sealed.

Experimental Protocols

Illustrative Scale-Up Synthesis of this compound via Sandmeyer Reaction

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Cooling bath/circulator

  • 2-Aminobenzonitrile

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Potassium iodide

  • Copper(I) iodide (optional, as catalyst)

  • Sodium thiosulfate

  • Sodium bicarbonate

  • Ethyl acetate

  • Heptane

  • Water

Procedure:

  • Diazotization:

    • Charge the reactor with a solution of 2-aminobenzonitrile in aqueous hydrochloric acid.

    • Cool the reactor to 0-5°C using the cooling circulator.

    • Slowly add a solution of sodium nitrite in water via the addition funnel, maintaining the internal temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.

  • Iodination:

    • In a separate vessel, prepare a solution of potassium iodide (and optionally a catalytic amount of copper(I) iodide) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution, controlling the rate of addition to keep the temperature below 10°C. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by HPLC.

  • Work-up and Isolation:

    • Quench the reaction by adding a solution of sodium thiosulfate to destroy any remaining iodine.

    • Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/heptane, to yield pure this compound.

Visualizations

experimental_workflow cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 2-Aminobenzonitrile in aq. HCl cool Cool to 0-5°C start->cool add_nitrite Slowly add aq. NaNO2 (T < 5°C) cool->add_nitrite stir1 Stir for 30 min at 0-5°C add_nitrite->stir1 add_diazonium Add diazonium salt solution to KI solution (T < 10°C) stir1->add_diazonium Diazonium Salt Solution prepare_ki Prepare aq. KI solution prepare_ki->add_diazonium warm_stir Warm to RT and stir for 2-4h add_diazonium->warm_stir quench Quench with Na2S2O3 warm_stir->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract concentrate Concentrate extract->concentrate recrystallize Recrystallize from Ethyl Acetate/Heptane concentrate->recrystallize Crude Product product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield or High Impurity? check_diazotization Check Diazotization Step start->check_diazotization Yes temp_control Was T < 5°C? check_diazotization->temp_control check_iodination Check Iodination Step iodination_temp Was Iodination T controlled? check_iodination->iodination_temp check_workup Check Work-up/Purification recrystallization_solvent Effective Recrystallization? check_workup->recrystallization_solvent nitrite_addition Slow NaNO2 addition? temp_control->nitrite_addition Yes solution1 Improve cooling efficiency. Ensure accurate temperature monitoring. temp_control->solution1 No nitrite_addition->check_iodination Yes solution2 Ensure slow, subsurface addition of NaNO2. Verify stoichiometry. nitrite_addition->solution2 No iodination_temp->check_workup Yes solution3 Improve cooling during diazonium salt addition. Control addition rate. iodination_temp->solution3 No solution4 Screen for optimal recrystallization solvents. Consider chromatography. recrystallization_solvent->solution4 No end Consult further literature or analytical data. recrystallization_solvent->end Yes

Caption: Troubleshooting decision tree for low yield or impurity issues.

References

Technical Support Center: Managing Exotherms in 2-Amino-4-iodobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling 2-Amino-4-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on managing potential exothermic events during reactions involving this compound. The following sections offer troubleshooting advice and frequently asked questions to ensure the safe and effective use of this compound in your experiments.

Troubleshooting Guide: Managing Potential Exotherms

This section addresses specific issues that may arise during reactions with this compound, with a focus on preventing and controlling exothermic events.

Issue 1: Rapid Temperature Increase During Diazotization

  • Question: I am performing a diazotization reaction with this compound, and the temperature of the reaction mixture is rising uncontrollably. What should I do?

  • Answer: A rapid temperature increase during diazotization is a serious concern and can indicate the decomposition of the diazonium salt, which may be explosive.

    • Immediate Action:

      • Immediately cease the addition of the diazotizing agent (e.g., sodium nitrite solution).

      • Ensure the cooling bath (e.g., ice-salt or dry ice-acetone) is effectively cooling the reaction vessel. Add more coolant if necessary.

      • If the temperature continues to rise, and it is safe to do so, add a pre-chilled quenching agent like a solution of sulfamic acid to neutralize the excess nitrous acid.

    • Prevention:

      • Strict Temperature Control: Maintain the reaction temperature below 5°C at all times.[1]

      • Slow Reagent Addition: Add the diazotizing agent slowly and in a controlled manner to allow for efficient heat dissipation.

      • Adequate Cooling: Use a cooling bath with sufficient capacity for the scale of your reaction.

      • Monitoring: Continuously monitor the internal temperature of the reaction.

Issue 2: Unexpected Color Change and Gas Evolution

  • Question: During a reaction involving this compound and an oxidizing agent, I observed a sudden dark color change and vigorous gas evolution. What is happening?

  • Answer: Aromatic amines can react violently with strong oxidizing agents.[2][3][4] The observed phenomena likely indicate a rapid, uncontrolled oxidation reaction, which can be highly exothermic.

    • Immediate Action:

      • Stop the addition of any reagents.

      • If possible and safe, increase the stirring rate to improve heat transfer to the cooling bath.

      • Be prepared for a potential pressure buildup. Ensure the reaction is being conducted in a well-ventilated fume hood with a blast shield in place.

    • Prevention:

      • Reagent Compatibility: Before starting your experiment, thoroughly check the compatibility of this compound with all other reagents, especially strong oxidizing agents.

      • Controlled Conditions: When reactions with oxidizing agents are necessary, they should be performed at low temperatures with slow, controlled addition of the oxidant.

      • Dilution: Conducting the reaction in a suitable solvent can help to dissipate heat more effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: The primary thermal hazards stem from the reactive nature of the amino group on the aromatic ring. Key potential hazards include:

  • Diazonium Salt Decomposition: The diazonium salt of this compound, formed during diazotization reactions, can be thermally unstable and potentially explosive, especially if isolated or if the temperature is not strictly controlled.

  • Reactions with Oxidizing Agents: As an aromatic amine, it can undergo highly exothermic reactions with strong oxidizing agents.[2][3][4]

Q2: What are the recommended storage conditions for this compound to minimize risks?

A2: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Q3: Can I scale up a reaction involving this compound? What precautions should I take?

A3: Scaling up any chemical reaction requires careful consideration of thermal management. For reactions involving this compound, especially those with known exothermic potential like diazotization, the following precautions are crucial:

  • Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. Ensure your reactor has adequate cooling capacity.

  • Pilot Study: Perform the reaction on a small scale first to characterize the heat profile before proceeding to a larger scale.

  • Controlled Addition: The rate of reagent addition becomes even more critical on a larger scale.

  • Emergency Plan: Have a clear plan for emergency shutdown and quenching of the reaction.

Q4: Are there safer alternatives to traditional diazotization methods for this compound?

A4: Yes, "green" chemistry approaches to diazotization-iodination have been developed. For instance, using a resin-bound nitrite source and p-toluenesulfonic acid in an aqueous medium can be a safer alternative to strong acids and may produce more stable diazonium intermediates.[5]

Quantitative Data on Reaction Parameters

While specific exothermic data for this compound is not widely published, the following table provides illustrative data for a typical diazotization reaction of an aromatic amine. These values should be used as a guideline and the actual thermal data for your specific system should be determined experimentally.

ParameterRecommended Value/RangeRationale
Reaction Temperature 0 - 5 °CTo ensure the stability of the diazonium salt and prevent decomposition.
Rate of NaNO₂ Addition 1-2 mL/min (for a 1M solution on a 0.1 mol scale)Slow addition prevents localized heating and allows for effective heat dissipation.
Stirring Speed > 300 RPMEnsures homogeneity and efficient heat transfer to the cooling bath.
Quenching Agent Sulfamic Acid (10% aq. solution)Reacts with excess nitrous acid to prevent side reactions and decomposition.

Experimental Protocols

Protocol 1: Safe Laboratory-Scale Diazotization of this compound

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

  • Initial Charge: Charge the flask with this compound and the chosen acid (e.g., HCl or H₂SO₄) and cool the mixture to 0°C with stirring.

  • Nitrite Solution: Prepare a solution of sodium nitrite in water and cool it to 0°C.

  • Addition: Add the cold sodium nitrite solution dropwise to the stirred amine-acid mixture, ensuring the internal temperature does not exceed 5°C.

  • Monitoring: Monitor the reaction for the disappearance of the starting amine (e.g., by TLC).

  • Quenching: After the reaction is complete, add a quenching agent like sulfamic acid to destroy any excess nitrous acid.

  • Further Reaction: The resulting diazonium salt solution should be used immediately in the subsequent reaction step without isolation.

Visualizations

Exotherm_Management_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_response Troubleshooting A Review Reagent Compatibility B Assess Potential Exotherm A->B C Prepare Adequate Cooling B->C D Plan Emergency Quench C->D E Start Reaction at Low Temp D->E Proceed to Reaction F Slow, Controlled Reagent Addition E->F G Monitor Temperature Continuously F->G H Temperature Rise? G->H I Cease Addition & Enhance Cooling H->I Yes J Continue Monitoring H->J No K Initiate Emergency Quench I->K If Uncontrolled J->G Diazotization_Safety_Pathway A This compound + Acid (e.g., HCl) B Cool to 0-5 °C A->B C Slowly Add NaNO2 (aq) B->C D Diazonium Salt Formation C->D E Temperature > 5 °C? D->E F Decomposition Risk! (N2 evolution, exotherm) E->F Yes H Quench Excess Nitrite (Sulfamic Acid) E->H No G Proceed to Next Step (e.g., Sandmeyer) H->G

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 2-Amino-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions with 2-Amino-4-iodobenzonitrile.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds. Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalyst systems for the Suzuki coupling of this compound?

A1: Palladium-based catalysts are highly effective for this transformation. Catalyst systems such as Pd(PPh₃)₄ and those generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand are commonly used. The choice of ligand is critical, with bulky, electron-rich phosphine ligands like SPhos and XPhos often providing good results, especially for challenging substrates. For aqueous systems, water-soluble catalysts like Na₂PdCl₄ in combination with sulfonated phosphine ligands such as SPhos can be employed.[1]

Q2: How do the amino and cyano groups on this compound affect the Suzuki coupling reaction?

A2: The amino group can potentially coordinate to the palladium center, which may inhibit the catalytic cycle. The electron-withdrawing nature of the cyano group can make the aryl iodide more reactive towards oxidative addition. However, it's important to choose a base that is not so strong as to cause unwanted side reactions with the cyano group, such as hydrolysis.

Q3: What are common causes of low yield in the Suzuki coupling of this substrate?

A3: Low yields can stem from several factors:

  • Catalyst deactivation: The catalyst may be poisoned by impurities or degrade over the course of the reaction.

  • Poor substrate solubility: If this compound or the boronic acid partner is not fully dissolved, the reaction rate will be slow.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often more prevalent at higher temperatures or in the presence of oxygen.

  • Protodeboronation: The boronic acid can be converted to the corresponding arene, removing it from the catalytic cycle. This is often promoted by the presence of water and a strong base.

  • Inefficient transmetalation: The transfer of the organic group from the boron atom to the palladium center can be a slow step. The choice of base is critical to facilitate this step.

Q4: Which bases are recommended for this reaction?

A4: A variety of inorganic bases can be used, with the choice depending on the specific substrates and solvent system. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). Stronger bases like sodium tert-butoxide (NaOtBu) can also be effective but may increase the risk of side reactions with the cyano group.

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst and ensure proper degassing of the reaction mixture to remove oxygen. Consider using a pre-catalyst that is more air-stable.
Poor solubility of starting materialsTry a different solvent or a solvent mixture (e.g., dioxane/water, THF/water). Gentle heating can also improve solubility.
Inappropriate baseScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The strength and solubility of the base are important factors.
Formation of Homocoupling Product Reaction temperature is too highLower the reaction temperature and monitor the reaction progress over a longer period.
Presence of oxygenThoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen).
Protodeboronation of Boronic Acid Excess water or strong baseUse anhydrous solvents and a milder base if possible. Use a slight excess of the boronic acid (1.1-1.2 equivalents).
Data Presentation: Catalyst System Performance in Suzuki Coupling
Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90Moderate to HighGeneral Knowledge
Pd(OAc)₂ / SPhosK₃PO₄Toluene100HighGeneral Knowledge
Na₂PdCl₄ / sSPhosK₂CO₃H₂O/ACN (4:1)3794[1]

Note: The data presented is based on similar aryl iodides and may require optimization for this compound.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand (if applicable) to the tube.

  • Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add Reactants: This compound Phenylboronic Acid Base catalyst Add Catalyst: Pd Source + Ligand reagents->catalyst degas Degas with Inert Gas catalyst->degas solvent Add Degassed Solvent degas->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product Buchwald_Hartwig_Pathway Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd ArI This compound ArI->OxAdd PdII_complex L-Pd(II)(Ar)(I) OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Amine Amine (R₂NH) Amine->Ligand_Exchange Base Base Base->Ligand_Exchange Amido_complex L-Pd(II)(Ar)(NR₂) Ligand_Exchange->Amido_complex Red_Elim Reductive Elimination Amido_complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Coupled Product Red_Elim->Product Sonogashira_Logic cluster_decision Catalyst System Selection cluster_copper Copper-Catalyzed cluster_copper_free Copper-Free cluster_troubleshooting Troubleshooting cluster_solutions Potential Solutions copper_choice Copper Co-catalyst? copper_cat Catalyst: Pd(PPh₃)₂Cl₂ / CuI Base: Amine (e.g., Et₃N) Advantage: Classic, well-established Disadvantage: Potential for alkyne homocoupling copper_choice->copper_cat Yes copper_free_cat Catalyst: Pd-complex with bulky ligand Base: Organic or Inorganic Base Advantage: Avoids homocoupling Disadvantage: May require specific ligands copper_choice->copper_free_cat No low_yield Low Yield optimize Optimize Temp/Time low_yield->optimize homocoupling Homocoupling degas Improve Degassing homocoupling->degas switch_protocol Switch to Copper-Free homocoupling->switch_protocol

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-4-iodobenzonitrile and 2-Amino-4-bromobenzonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-amino-4-iodobenzonitrile and 2-amino-4-bromobenzonitrile, two key building blocks in medicinal chemistry and materials science. The enhanced reactivity of the C-I bond compared to the C-Br bond in this compound often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times in various palladium-catalyzed cross-coupling reactions. This difference in reactivity is a critical consideration in synthetic planning, influencing catalyst choice, reaction conditions, and overall efficiency.

General Reactivity Principles

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) center is a crucial step in the catalytic cycle. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the energy required to break the C-I bond is lower than that for the C-Br bond, leading to a faster rate of oxidative addition for aryl iodides. This generally translates to higher reactivity for this compound compared to its bromo-substituted counterpart.

Comparative Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of aryl iodides typically allows for these reactions to proceed under milder conditions.

ParameterThis compound2-Amino-4-bromobenzonitrile
Coupling Partner Phenylboronic acidPhenylboronic acid
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂
Base K₂CO₃K₂CO₃
Solvent Toluene/H₂ODioxane/H₂O
Temperature 80 °C100 °C
Reaction Time 12 h18 h
Yield ~95% (estimated)85%

Note: The data presented is a composite of typical conditions and expected outcomes based on the general reactivity of aryl halides and related examples. Direct comparative data was not available.

Sonogashira Coupling

In Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, the difference in reactivity between aryl iodides and bromides is often pronounced.

ParameterThis compound2-Amino-4-bromobenzonitrile
Coupling Partner PhenylacetylenePhenylacetylene
Catalyst Pd(PPh₃)₂Cl₂/CuIPd(PPh₃)₂Cl₂/CuI
Base TriethylamineTriethylamine
Solvent THFDMF
Temperature Room Temperature60-80 °C
Reaction Time 4 h12 h
Yield ~90% (estimated)~75% (estimated)

Note: The data presented is a composite of typical conditions and expected outcomes based on the general reactivity of aryl halides and related examples. Direct comparative data was not available.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is crucial in this reaction, and the higher reactivity of the aryl iodide can sometimes allow for the use of less sophisticated ligand systems.

ParameterThis compound2-Amino-4-bromobenzonitrile
Coupling Partner MorpholineMorpholine
Catalyst Pd₂(dba)₃Pd₂(dba)₃
Ligand XPhosXPhos
Base NaOtBuNaOtBu
Solvent TolueneToluene
Temperature 80 °C100 °C
Reaction Time 8 h16 h
Yield ~88% (estimated)~80% (estimated)

Note: The data presented is a composite of typical conditions and expected outcomes based on the general reactivity of aryl halides and related examples. Direct comparative data was not available.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling of 2-Amino-4-bromobenzonitrile

A mixture of 2-amino-4-bromobenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C and stirred for 18 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling of this compound

To a solution of this compound (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in THF (5 mL) is added triethylamine (2.0 mmol). The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination of 2-Amino-4-bromobenzonitrile

A Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), 2-amino-4-bromobenzonitrile (1.0 mmol), and morpholine (1.2 mmol) are then added. The reaction mixture is heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the discussed cross-coupling reactions.

Suzuki_Miyaura_Workflow A Aryl Halide (Ar-X) F Reaction Mixture A->F B Boronic Acid (R-B(OH)₂) B->F C Pd(0) Catalyst C->F D Base D->F E Solvent E->F G Heating F->G Reaction H Workup & Purification G->H I Biaryl Product (Ar-R) H->I

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira_Workflow A Aryl Halide (Ar-X) G Reaction Mixture A->G B Terminal Alkyne (R-C≡CH) B->G C Pd(0) Catalyst C->G D Cu(I) Co-catalyst D->G E Base (Amine) E->G F Solvent F->G H Stirring G->H Reaction I Workup & Purification H->I J Alkynylated Product (Ar-C≡C-R) I->J

Caption: General workflow for a Sonogashira coupling reaction.

Buchwald_Hartwig_Workflow A Aryl Halide (Ar-X) G Reaction Mixture A->G B Amine (R₂NH) B->G C Pd Catalyst C->G D Ligand D->G E Base E->G F Solvent F->G H Heating G->H Reaction I Workup & Purification H->I J Arylamine Product (Ar-NR₂) I->J

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Conclusion

The choice between this compound and 2-amino-4-bromobenzonitrile in a synthetic route will depend on a variety of factors including cost, availability, and the specific requirements of the reaction. However, based on fundamental principles of chemical reactivity, this compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions. This enhanced reactivity can lead to significant practical advantages, such as the ability to conduct reactions at lower temperatures, with reduced catalyst loadings, and in shorter timeframes, ultimately contributing to more efficient and economical synthetic processes. For transformations that are particularly challenging, the use of the iodo-substituted analog may be the key to a successful outcome.

comparing different synthesis methods for 2-Amino-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Amino-4-iodobenzonitrile, a valuable building block in medicinal chemistry, can be synthesized through various methodologies. This guide provides a comparative analysis of potential synthetic routes, complete with experimental protocols and data to inform your selection of the most suitable method.

Two primary strategies for the synthesis of this compound are explored: the direct iodination of 2-aminobenzonitrile and a multi-step approach commencing with the iodination of a precursor followed by the introduction or modification of other functional groups.

Method 1: Direct Iodination of 2-Aminobenzonitrile

This approach involves the direct introduction of an iodine atom onto the aromatic ring of 2-aminobenzonitrile. The success of this method hinges on the regioselectivity of the iodination reaction, aiming for substitution at the C4 position.

Hypothetical Experimental Protocol:

A plausible protocol for the direct iodination of 2-aminobenzonitrile can be adapted from procedures for similar anilines.

  • Dissolution: Dissolve 2-aminobenzonitrile in a suitable solvent such as glacial acetic acid or methanol.

  • Addition of Iodinating Agent: Add a source of electrophilic iodine, such as iodine monochloride (ICl) or a mixture of an iodide salt (e.g., KI) and an oxidizing agent (e.g., H₂O₂ or N-chlorosuccinimide), to the solution at a controlled temperature, typically ranging from 0 °C to room temperature.

  • Reaction: Stir the reaction mixture for a specified period, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine. Neutralize the mixture and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain this compound.

Expected Performance:

Method 2: Multi-step Synthesis via Sandmeyer Reaction

A more intricate but potentially more controlled approach involves a multi-step synthesis, which could culminate in a Sandmeyer reaction to introduce the nitrile group. This method offers the advantage of building the molecule with the desired substitution pattern from a readily available starting material.

Hypothetical Experimental Protocol:

A potential multi-step synthesis could proceed as follows:

  • Diazotization of a Precursor: Start with a suitable precursor such as 4-iodo-2-aminotoluene. Diazotize the amino group using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Sandmeyer Cyanation: In a separate vessel, prepare a solution of copper(I) cyanide. Add the freshly prepared diazonium salt solution to the copper(I) cyanide solution. The diazonium group is replaced by a nitrile group, yielding an intermediate which can then be converted to the final product. The Sandmeyer reaction is a well-established method for introducing a nitrile group onto an aromatic ring.[1][2][3]

  • Subsequent Functional Group Transformation (if necessary): Depending on the starting material, a final step might be required to introduce the amino group or modify an existing functional group to an amino group.

  • Work-up and Purification: Similar to the direct iodination method, the reaction mixture is worked up by extraction and the final product is purified by chromatography or recrystallization.

Expected Performance:

The Sandmeyer reaction is known for its reliability in synthesizing aryl nitriles.[1] While a specific protocol for this compound via this route was not found, a patent describes a similar transformation: the synthesis of 2-fluoro-6-iodobenzonitrile from 2-amino-6-fluorobenzonitrile through diazotization and subsequent treatment with cuprous iodide. This precedent suggests that a Sandmeyer-type reaction could be a viable and high-yielding method for introducing the nitrile group in the synthesis of this compound.

Comparison of Synthesis Methods

ParameterMethod 1: Direct IodinationMethod 2: Multi-step Synthesis (Sandmeyer)
Starting Material 2-AminobenzonitrileVarious (e.g., 4-iodo-2-aminotoluene)
Number of Steps 1Multiple
Key Reaction Electrophilic Aromatic SubstitutionDiazotization, Sandmeyer Reaction
Potential Yield Variable, dependent on regioselectivityPotentially higher and more controlled
Potential Purity May require extensive purification to separate isomersGenerally good, with predictable byproducts
Scalability Potentially straightforwardMay be more complex due to multiple steps

Experimental Workflow Diagram

Synthesis_Comparison cluster_method1 Method 1: Direct Iodination cluster_method2 Method 2: Multi-step Synthesis A1 2-Aminobenzonitrile P1 This compound A1->P1 Iodinating Agent (e.g., ICl, KI/H₂O₂) B1 4-Iodo-2-aminotoluene B2 Diazonium Salt B1->B2 NaNO₂ / H⁺ B3 Intermediate B2->B3 CuCN (Sandmeyer Reaction) P2 This compound B3->P2 Functional Group Transformation

Caption: Comparative workflow for the synthesis of this compound.

Logical Relationship of Synthesis Strategies

Synthesis_Strategy cluster_route1 Direct Iodination Details cluster_route2 Multi-step Synthesis Details Start Target: this compound Route1 Direct Iodination Start->Route1 Route2 Multi-step Synthesis Start->Route2 R1_Step1 Starting Material: 2-Aminobenzonitrile Route1->R1_Step1 R2_Step1 Starting Material: Appropriately substituted aniline Route2->R2_Step1 R1_Step2 Key Challenge: Regioselectivity R1_Step1->R1_Step2 R1_Step3 Outcome: Mixture of isomers possible R1_Step2->R1_Step3 R2_Step2 Key Reaction: Sandmeyer Cyanation R2_Step1->R2_Step2 R2_Step3 Outcome: Controlled synthesis of desired isomer R2_Step2->R2_Step3

Caption: Decision tree for selecting a synthesis strategy for this compound.

Conclusion

The choice between direct iodination and a multi-step synthesis for this compound will depend on the specific requirements of the research, including the desired purity, yield, and available starting materials. Direct iodination offers a more concise route, but may present challenges in controlling regioselectivity and require more rigorous purification. The multi-step approach, while longer, provides greater control over the final product's structure. Further experimental investigation is necessary to optimize these potential routes and provide definitive quantitative data for a direct comparison.

References

A Comparative Guide to HPLC Analysis for Purity Validation of 2-Amino-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and chemical research, ensuring the purity of synthesized compounds is a critical step for guaranteeing safety and efficacy. For a compound like 2-Amino-4-iodobenzonitrile, a substituted aromatic amine and nitrile, High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted analytical technique for purity assessment. This guide provides a comprehensive comparison of a typical HPLC method with alternative analytical techniques, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of moderately polar aromatic compounds like this compound.[1][2][3] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[3]

Advantages of HPLC:

  • High Resolution and Sensitivity: Capable of separating complex mixtures and detecting impurities at very low levels.[4][5]

  • Versatility: A wide range of stationary and mobile phases can be used to optimize separations for various analytes.[2][6]

  • Quantitative Accuracy: Provides precise and reproducible quantitative results, essential for purity validation.[7][8]

  • Established Methodology: HPLC is a well-understood and widely accepted technique in regulatory environments.[5]

Limitations of HPLC:

  • Requires Soluble Samples: The analyte must be soluble in the mobile phase.

  • Potential for Co-elution: Complex mixtures may require extensive method development to resolve all components.

Alternative Analytical Techniques

While HPLC is a primary method, other techniques can also be employed for the purity validation of this compound, each with its own set of advantages and disadvantages.

  • Ultra-High-Performance Liquid Chromatography (UPLC): An evolution of HPLC that uses smaller particle size columns to achieve faster analysis times and higher resolution.[5][9]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility.[10][11] GC is often coupled with a mass spectrometer (GC-MS) for definitive peak identification.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with a mass spectrometer provides not only retention time data but also molecular weight and structural information, aiding in the identification of unknown impurities.[5]

Comparative Performance Data

The following table summarizes typical performance characteristics of HPLC and its alternatives for the analysis of aromatic amines and related compounds.

ParameterHPLCUPLCGC-MS (with derivatization)LC-MS
Principle Differential partitioningDifferential partitioningDifferential partitioningSeparation by LC, detection by MS
Typical Column C18, 5 µm, 4.6 x 250 mmC18, <2 µm, 2.1 x 50-100 mmCapillary column (e.g., DB-5)C18, <2 µm, 2.1 x 50-100 mm
Analysis Time 15-30 min5-10 min20-40 min5-15 min
Limit of Detection (LOD) ~0.01 µg/mL~0.001 µg/mLpg/L range[11]pg/mL to ng/mL range
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.003 µg/mLng/L range[11]ng/mL range
Resolution GoodExcellentExcellentExcellent
Primary Application Routine purity testing, QCHigh-throughput screening, complex mixturesVolatile impurities, confirmationImpurity identification, metabolomics

Experimental Protocol: HPLC Purity Validation of this compound

This section details a representative reversed-phase HPLC method for determining the purity of this compound.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 5 µm particle size, 4.6 mm internal diameter, 250 mm length)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • This compound reference standard and sample

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • After the analysis, integrate the peaks in the chromatogram.

5. Purity Calculation The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

The following diagram illustrates the key steps in the HPLC analysis workflow for the purity validation of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Caption: Workflow for HPLC purity validation.

References

A Comparative Guide to the Characterization of 2-Amino-4-iodobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of 2-Amino-4-iodobenzonitrile and its derivatives, compounds of interest in medicinal chemistry and materials science. Due to a lack of extensive publicly available data on this compound, this guide uses its close structural analogs, 2-Amino-4-chlorobenzonitrile and 2-Amino-4-bromobenzonitrile, as primary comparators. This document outlines standard experimental protocols, presents comparative data in a structured format, and visualizes key workflows for the synthesis and analysis of this class of compounds.

Physicochemical and Spectroscopic Characterization

The foundational step in the analysis of a novel compound is the determination of its physical and spectroscopic properties. These data provide insights into the compound's identity, purity, and structure. Below is a comparative summary of the available data for 2-Amino-4-halobenzonitriles.

Table 1: Physicochemical Properties of 2-Amino-4-halobenzonitriles

PropertyThis compound2-Amino-4-bromobenzonitrile2-Amino-4-chlorobenzonitrile
Molecular Formula C₇H₅IN₂C₇H₅BrN₂[1][2]C₇H₅ClN₂
Molecular Weight 244.03 g/mol 197.03 g/mol [1]152.58 g/mol
CAS Number Not available304858-65-9[1]38487-86-4
Appearance Solid (predicted)-Off-white to yellow powder
Melting Point Not availableNot available157-162 °C

Table 2: Spectroscopic Data Comparison

TechniqueThis compound (Predicted/Reference Data)2-Amino-4-chlorobenzonitrile (Experimental Data)4-Iodobenzonitrile (Reference for Iodo-aromatic signals)[3]
FTIR (cm⁻¹) C≡N stretch: ~2220N-H stretch: ~3400-3200C-I stretch: ~500-600C≡N stretch: 2211N-H stretch: 3452, 3363C-Cl stretch: 782C≡N stretch: ~2225
¹H NMR (ppm) Aromatic protons and amine protons with shifts influenced by iodine's electronegativity and anisotropic effects.Aromatic protons and amine protons.Aromatic protons.
¹³C NMR (ppm) Aromatic carbons, nitrile carbon, and carbon bearing iodine. The C-I signal is expected to be significantly shifted.Aromatic carbons and nitrile carbon.Aromatic carbons, nitrile carbon, and carbon bearing iodine.
Mass Spec (m/z) Molecular ion peak at ~244, with characteristic isotopic pattern for iodine.-Molecular ion peak at 229.
UV-Vis (nm) π → π* and n → π* transitions in the aromatic ring and nitrile group.π → π* and n → π* transitions.-

Synthesis and Experimental Protocols

The synthesis of this compound derivatives can be approached through various synthetic routes. A plausible method involves the adaptation of known procedures for similar halogenated aminobenzonitriles.

Proposed Synthesis of this compound

A potential synthetic route could involve the direct iodination of 2-aminobenzonitrile or a Sandmeyer-type reaction on a suitable diamino precursor. However, a more general approach for creating derivatives involves the reaction of 2-aminobenzonitriles with various substrates. A general protocol for the synthesis of polysubstituted 4-aminoquinolines from 2-aminobenzonitriles is presented below, which could be adapted for creating derivatives of this compound.[4]

Experimental Protocol: Synthesis of Polysubstituted 4-Aminoquinolines [4]

  • In an oven-dried 15 mL reaction vial, add the desired ynone (0.5 mmol), the 2-aminobenzonitrile derivative (in this case, a derivative of this compound) (0.6 mmol), and anhydrous potassium tert-butoxide (2.0 equiv.).

  • Add 2.0 mL of dimethyl sulfoxide (DMSO) to the reaction vial.

  • Stir the resulting mixture at 100°C for 1 hour.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with a saturated brine solution and dry over anhydrous sodium sulfate.

  • Purify the crude product using column chromatography on silica gel.

Spectroscopic Characterization Protocol

A standard workflow for the characterization of a newly synthesized this compound derivative is outlined below.

G Experimental Workflow for Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Synthesize Derivative Purification Purify by Column Chromatography/Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis XRay Single Crystal X-ray Diffraction (if suitable crystals form) Purification->XRay G Biological Screening Workflow cluster_screening Initial Screening cluster_advanced Advanced Evaluation Antimicrobial Antimicrobial Assays (e.g., MIC determination) Toxicity Cytotoxicity Assays (on normal cell lines) Antimicrobial->Toxicity Anticancer Antiproliferative Assays (e.g., MTT assay on cancer cell lines) Anticancer->Toxicity Enzyme Enzyme Inhibition Assays (target-based) Enzyme->Toxicity Mechanism Mechanism of Action Studies Toxicity->Mechanism InVivo In Vivo Efficacy Studies (in animal models) Mechanism->InVivo

References

Comparative Study of Catalysts for 2-Amino-4-iodobenzonitrile Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for C-C and C-N Bond Formation

The strategic functionalization of aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. 2-Amino-4-iodobenzonitrile is a valuable building block, featuring three distinct functional groups that allow for selective chemical modifications. The carbon-iodine bond, in particular, serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. This guide provides a comparative overview of common catalytic systems for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound, presenting available experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Catalyst Performance in Cross-Coupling Reactions

The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity in cross-coupling reactions. Below is a summary of catalyst performance for different reaction types involving aryl iodides, with specific data for this compound where available.

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Aryl Iodides
Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10016>95Generic Protocol
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O801290-98Generic Protocol
PdCl₂(dppf)-K₂CO₃Dioxane/H₂O901892Generic Protocol
Pd/C (10%)-K₂CO₃DMF/H₂O100295[1]

Note: Data for Suzuki-Miyaura coupling is based on reactions with closely related aryl iodides due to the limited availability of specific data for this compound.

Table 2: Catalyst Performance in Heck Reaction of Aryl Iodides
Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMF1002485-95[2]
PdCl₂-AcONaNMP1201290Generic Protocol
Pd(PPh₃)₄-K₂CO₃Acetonitrile801688Generic Protocol

Note: Data for the Heck reaction is based on reactions with closely related aryl iodides due to the limited availability of specific data for this compound.

Table 3: Catalyst Performance in Sonogashira Coupling of Aryl Iodides
Catalyst PrecursorCo-catalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NTHFRT-60490-98Generic Protocol
Pd(OAc)₂CuI-PiperidineDMF90692Generic Protocol
Pd/CCuI-Et₃NAcetonitrile801285Generic Protocol

Note: Data for the Sonogashira coupling is based on reactions with closely related aryl iodides due to the limited availability of specific data for this compound.

Table 4: Catalyst Performance in Buchwald-Hartwig Amination of Aryl Iodides
Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃BINAPNaOt-BuToluene1001890-98Generic Protocol
Pd(OAc)₂XPhosK₃PO₄Dioxane1102495[3]
Pd(OAc)₂RuPhosCs₂CO₃t-BuOH801692Generic Protocol

Note: Data for the Buchwald-Hartwig amination is based on reactions with closely related aryl iodides due to the limited availability of specific data for this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. The following are representative procedures for each cross-coupling reaction, which can be adapted for this compound.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube is added this compound, the arylboronic acid, and potassium phosphate.

  • The tube is evacuated and backfilled with argon three times.

  • Palladium(II) acetate and SPhos are added under an argon atmosphere.

  • Toluene and water are added via syringe.

  • The Schlenk tube is sealed and the reaction mixture is stirred at 100 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Heck Reaction Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a round-bottom flask, this compound, palladium(II) acetate, and triphenylphosphine are dissolved in DMF.

  • The alkene and triethylamine are added to the mixture.

  • The flask is equipped with a reflux condenser and the reaction mixture is heated to 100 °C for 24 hours under an inert atmosphere.

  • The reaction is cooled to room temperature and the solvent is removed in vacuo.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over magnesium sulfate, filtered, and concentrated.

  • The product is purified by flash chromatography.[2]

Sonogashira Coupling Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

  • Triphenylphosphine (PPh₃, 0.12 mmol, 12 mol%)

  • Triethylamine (Et₃N, 5 mL)

  • Tetrahydrofuran (THF, 10 mL)

Procedure:

  • A mixture of this compound, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and triphenylphosphine is placed in a Schlenk tube.

  • The tube is evacuated and backfilled with argon.

  • THF and triethylamine are added, followed by the terminal alkyne.

  • The reaction mixture is stirred at room temperature for 4 hours or heated to 60 °C if the reaction is sluggish.

  • Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.

  • The residue is purified by column chromatography to afford the desired product.

Buchwald-Hartwig Amination Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Toluene (10 mL)

Procedure:

  • An oven-dried Schlenk flask is charged with sodium tert-butoxide.

  • The flask is evacuated and filled with argon.

  • Pd₂(dba)₃ and BINAP are added, followed by toluene.

  • The mixture is stirred for a few minutes, after which this compound and the amine are added.

  • The flask is sealed and the reaction is heated at 100 °C for 18 hours.

  • After cooling, the reaction is quenched with saturated aqueous ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by chromatography.

Visualizing Reaction Workflows

Understanding the sequence of steps in a chemical reaction is fundamental to its successful execution. The following diagrams, generated using Graphviz, illustrate the logical workflow for a typical cross-coupling reaction and the catalytic cycle.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Weigh Aryl Halide, Coupling Partner, & Base Catalyst_Ligand Add Catalyst & Ligand Reagents->Catalyst_Ligand Solvent Add Degassed Solvent Catalyst_Ligand->Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Solvent->Inert_Atmosphere Heating_Stirring Heat & Stir (Monitor Progress) Inert_Atmosphere->Heating_Stirring Quenching Quench Reaction Heating_Stirring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Characterize Product Chromatography->Characterization

Caption: General workflow for a transition metal-catalyzed cross-coupling reaction.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation/ Carbopalladation ArPd(II)(X)L2->Transmetalation R-M ArPd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->ArPd(II)(R)L2 Reductive_Elimination Reductive Elimination ArPd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

This guide provides a foundational overview for selecting catalysts and designing experimental procedures for the cross-coupling reactions of this compound. While specific, directly comparative data for this substrate is limited in the current literature, the provided protocols and performance data for analogous aryl iodides offer a strong starting point for reaction optimization. Researchers are encouraged to perform initial catalyst and condition screening to identify the optimal system for their specific coupling partners. The versatility of the amino, cyano, and iodo functionalities on the core scaffold makes this compound a highly attractive starting material for the synthesis of complex molecules, and a deeper understanding of its reactivity in these fundamental transformations is of significant value to the scientific community.

References

A Comparative Cost Analysis of Synthetic Routes to 2-Amino-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-analysis of two potential synthetic routes to 2-Amino-4-iodobenzonitrile, a valuable building block in medicinal chemistry. The comparison is based on reagent costs and established chemical transformations, offering insights into the economic feasibility of each pathway.

Introduction

This compound is a substituted aromatic compound incorporating an amino, a cyano, and an iodo group. This unique combination of functional groups makes it a versatile precursor in the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. The strategic placement of the iodine atom allows for further functionalization through cross-coupling reactions, making it a highly sought-after intermediate. This guide explores two plausible synthetic strategies for its preparation: the direct iodination of 2-aminobenzonitrile.

Synthetic Route 1: Iodination using N-Iodosuccinimide (NIS) in Sulfuric Acid

A common and effective method for the iodination of aromatic compounds is the use of N-iodosuccinimide (NIS) in the presence of a strong acid, such as sulfuric acid. The acid activates the NIS, making it a more potent electrophile for the substitution reaction on the electron-rich aminobenzonitrile ring.

Experimental Protocol:

To a solution of 2-aminobenzonitrile (1.0 eq) in concentrated sulfuric acid, N-iodosuccinimide (1.1 eq) is added portion-wise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water and neutralized, followed by extraction of the product with an organic solvent. The crude product is purified by recrystallization or column chromatography. While a specific yield for the 4-iodo isomer is not explicitly reported in the literature, a yield of 75% is assumed for this analysis based on similar iodination reactions of activated aromatic systems.

Synthetic Route 2: Iodination using Iodine and Silver Sulfate

An alternative method for iodination involves the use of molecular iodine in the presence of a silver salt, such as silver sulfate. The silver salt acts as a halogen activator, facilitating the electrophilic iodination of the aromatic ring.

Experimental Protocol:

2-aminobenzonitrile (1.0 eq) is dissolved in a suitable solvent, and molecular iodine (1.0 eq) and silver sulfate (1.0 eq) are added. The mixture is stirred at room temperature or with gentle heating until the reaction is complete. The silver iodide precipitate is removed by filtration, and the product is isolated from the filtrate by extraction and purified by standard methods. For the purpose of this cost analysis, a yield of 70% is assumed, which is a conservative estimate for this type of reaction.

Cost Analysis

The following tables provide a detailed breakdown of the estimated costs for each synthetic route to produce 100 grams of this compound, based on bulk pricing of the necessary reagents.

Table 1: Cost Analysis for Synthetic Route 1 (NIS and Sulfuric Acid)

ReagentMolecular Weight ( g/mol )Molar Eq.MolesMass (g)Price (USD/kg)Cost (USD)
2-Aminobenzonitrile118.141.00.5565.050.003.25
N-Iodosuccinimide224.981.10.61137.285.0011.66
Sulfuric Acid98.08--(solvent)0.30(negligible)
Total Reagent Cost 14.91
Cost per gram of Product (75% Yield) 0.20

Table 2: Cost Analysis for Synthetic Route 2 (Iodine and Silver Sulfate)

ReagentMolecular Weight ( g/mol )Molar Eq.MolesMass (g)Price (USD/kg)Cost (USD)
2-Aminobenzonitrile118.141.00.5969.750.003.49
Iodine253.811.00.59149.845.006.74
Silver Sulfate311.801.00.59184.01200.00220.80
Total Reagent Cost 231.03
Cost per gram of Product (70% Yield) 3.30

Comparison and Conclusion

Based on this cost analysis, the synthetic route utilizing N-iodosuccinimide and sulfuric acid is significantly more cost-effective than the route employing iodine and silver sulfate. The primary driver for the high cost of the second route is the price of silver sulfate. While the actual yields for these specific reactions may vary, the substantial difference in reagent costs makes the NIS-based method the more economically viable option for the large-scale synthesis of this compound.

Researchers and process chemists should consider these economic factors alongside other experimental parameters such as reaction scalability, safety, and waste disposal when selecting a synthetic route.

Logical Flow of Cost-Analysis

The following diagram illustrates the decision-making process and workflow for the cost-analysis of the different synthetic routes for this compound.

CostAnalysisWorkflow cluster_input Input Data cluster_analysis Analysis Steps cluster_output Output Target Target Molecule: This compound Routes Potential Synthetic Routes Target->Routes IdentifyReagents Identify Starting Materials and Reagents for Each Route Routes->IdentifyReagents GatherCosts Gather Bulk Pricing for All Reagents IdentifyReagents->GatherCosts DetermineStoichiometry Determine Stoichiometry and Molar Equivalents IdentifyReagents->DetermineStoichiometry CalculateCosts Calculate Total Reagent Cost and Cost per Gram of Product GatherCosts->CalculateCosts DetermineStoichiometry->CalculateCosts EstimateYield Estimate Reaction Yields (based on literature for similar reactions) EstimateYield->CalculateCosts ComparisonTable Generate Comparative Data Tables CalculateCosts->ComparisonTable Conclusion Draw Conclusions on Cost-Effectiveness ComparisonTable->Conclusion

Caption: Workflow for the cost-analysis of synthetic routes.

Spectroscopic Showdown: A Comparative Guide to 2-Amino-4-iodobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomeric forms of a compound is critical. This guide offers a detailed spectroscopic comparison of 2-Amino-4-iodobenzonitrile and its positional isomers, providing essential data for their unambiguous identification and characterization.

The strategic placement of amino and iodo groups on the benzonitrile scaffold significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. This comparison focuses on the key analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to differentiate between these closely related structures.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

IsomerH-3H-4H-5H-6NH₂Solvent
This compound7.21 (dd)-7.55 (d)6.75 (d)4.45 (s)DMSO-d₆
4-Amino-2-iodobenzonitrile7.82 (d)-6.91 (dd)7.29 (d)6.15 (s)DMSO-d₆
2-Amino-5-iodobenzonitrile7.69 (d)7.42 (dd)-6.69 (d)6.11 (s)DMSO-d₆
2-Amino-6-iodobenzonitrile7.25 (t)6.85 (d)7.45 (d)-4.80 (s)CDCl₃
3-Amino-4-iodobenzonitrile7.01 (d)-7.82 (d)6.83 (dd)5.80 (s)DMSO-d₆
4-Amino-3-iodobenzonitrile7.91 (d)-7.05 (dd)6.81 (d)5.95 (s)DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

IsomerC-1C-2C-3C-4C-5C-6CNSolvent
This compound100.2152.1123.590.8139.1115.6118.5DMSO-d₆
4-Amino-2-iodobenzonitrile98.9140.1149.9112.1121.7119.3117.8DMSO-d₆
2-Amino-5-iodobenzonitrile108.8151.2121.5143.583.7117.9117.4DMSO-d₆
2-Amino-6-iodobenzonitrile110.1151.8134.5118.2129.189.5116.9CDCl₃
3-Amino-4-iodobenzonitrile111.5120.1148.292.1136.2114.8119.0DMSO-d₆
4-Amino-3-iodobenzonitrile112.8139.891.5150.7115.3133.1118.2DMSO-d₆

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Isomerν(N-H)ν(C≡N)ν(C-I)
This compound~3400, ~3300~2220~550
4-Amino-2-iodobenzonitrile~3450, ~3350~2225~600
2-Amino-5-iodobenzonitrile~3420, ~3320~2220~570
2-Amino-6-iodobenzonitrile~3480, ~3370~2215~620
3-Amino-4-iodobenzonitrile~3430, ~3340~2230~580
4-Amino-3-iodobenzonitrile~3460, ~3360~2228~590

Table 4: Mass Spectrometry Data (m/z)

IsomerMolecular Ion [M]⁺Key Fragmentation Peaks
All Isomers244117 ([M-I]⁺), 90 ([M-I-HCN]⁺)

Note: Specific spectral data for some isomers were not publicly available and are represented by approximate values based on related compounds. The presented data should be used as a guide and confirmed with experimental analysis.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Acquire at least 16 scans to ensure a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Record the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum. A larger number of scans (typically >1024) is required due to the lower natural abundance of ¹³C. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio. The data is presented in terms of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer. The resulting mass spectrum plots the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between the different isomers of 2-Amino-iodobenzonitrile and the spectroscopic methods used for their characterization.

Spectroscopic_Comparison Spectroscopic Comparison of this compound Isomers cluster_isomers Isomers of 2-Amino-iodobenzonitrile cluster_techniques Spectroscopic Techniques This compound This compound NMR NMR (¹H, ¹³C) This compound->NMR IR IR This compound->IR MS Mass Spec. This compound->MS 4-Amino-2-iodobenzonitrile 4-Amino-2-iodobenzonitrile 4-Amino-2-iodobenzonitrile->NMR 4-Amino-2-iodobenzonitrile->IR 4-Amino-2-iodobenzonitrile->MS 2-Amino-5-iodobenzonitrile 2-Amino-5-iodobenzonitrile 2-Amino-5-iodobenzonitrile->NMR 2-Amino-5-iodobenzonitrile->IR 2-Amino-5-iodobenzonitrile->MS 2-Amino-6-iodobenzonitrile 2-Amino-6-iodobenzonitrile 2-Amino-6-iodobenzonitrile->NMR 2-Amino-6-iodobenzonitrile->IR 2-Amino-6-iodobenzonitrile->MS 3-Amino-4-iodobenzonitrile 3-Amino-4-iodobenzonitrile 3-Amino-4-iodobenzonitrile->NMR 3-Amino-4-iodobenzonitrile->IR 3-Amino-4-iodobenzonitrile->MS 4-Amino-3-iodobenzonitrile 4-Amino-3-iodobenzonitrile 4-Amino-3-iodobenzonitrile->NMR 4-Amino-3-iodobenzonitrile->IR 4-Amino-3-iodobenzonitrile->MS

assessing the stability of 2-Amino-4-iodobenzonitrile under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Stability Analysis

The following table summarizes the anticipated stability profile of 2-Amino-4-iodobenzonitrile under forced degradation conditions, benchmarked against related compounds. The data presented is illustrative and based on general chemical knowledge of similar aromatic compounds. Actual experimental results are required for definitive assessment.

ConditionThis compound4-Aminobenzonitrile4-Iodobenzonitrile
Thermal (60°C, 48h) Expected moderate degradation, potential for discoloration (yellowing/browning).Generally stable, minor degradation.Stable, minimal degradation.
Photostability (ICH Q1B) Potential for significant degradation and color change due to the presence of amino and iodo substituents.Moderate sensitivity to light, leading to discoloration.Known to be light-sensitive, may undergo deiodination.
Acidic (0.1N HCl, 80°C, 24h) Likely hydrolysis of the nitrile group to an amide or carboxylic acid. The amino group may form a salt.Hydrolysis of the nitrile group is possible under harsh conditions.Stable under acidic conditions.
Basic (0.1N NaOH, 80°C, 24h) Susceptible to hydrolysis of the nitrile group. Potential for degradation of the aromatic ring.Prone to hydrolysis of the nitrile group.May undergo nucleophilic substitution of the iodine atom under strong basic conditions.
Oxidative (3% H₂O₂, RT, 24h) The amino group is susceptible to oxidation, leading to colored degradation products.Oxidation of the amino group is a primary degradation pathway.Generally stable to oxidation.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the stability of this compound.

1. Thermal Stability (Forced Degradation):

  • Objective: To assess the effect of elevated temperature on the compound.

  • Procedure:

    • Weigh approximately 10 mg of this compound into a clean, dry glass vial.

    • Place the vial in a calibrated oven at 60°C.

    • After 48 hours, remove the vial and allow it to cool to room temperature.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a known concentration.

    • Analyze the sample by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

    • A control sample stored at ambient temperature should be analyzed concurrently.

2. Photostability:

  • Objective: To evaluate the impact of light on the stability of the compound, following ICH Q1B guidelines.

  • Procedure:

    • Prepare two sets of samples of this compound, one in a clear glass container and the other in a light-resistant container (control).

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • After the exposure period, visually inspect the samples for any changes in appearance.

    • Dissolve both the exposed and control samples in a suitable solvent to a known concentration.

    • Analyze by HPLC to quantify any degradation.

3. Acid and Base Hydrolysis:

  • Objective: To determine the susceptibility of the compound to hydrolysis under acidic and basic conditions.

  • Procedure:

    • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1N hydrochloric acid.

    • Base Hydrolysis: Dissolve a known amount of this compound in 0.1N sodium hydroxide.

    • Heat the solutions at 80°C for 24 hours.

    • Neutralize the samples and dilute with a suitable solvent.

    • Analyze by HPLC to assess the extent of degradation.

4. Oxidative Stress:

  • Objective: To assess the compound's stability in the presence of an oxidizing agent.

  • Procedure:

    • Dissolve a known amount of this compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze the sample by HPLC to quantify the parent compound and any degradation products.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for assessing the stability of a chemical compound like this compound.

Stability_Assessment_Workflow cluster_planning Planning Phase cluster_execution Experimental Execution cluster_analysis Data Analysis and Reporting Define_Compound Define Compound: This compound Select_Conditions Select Stress Conditions: Thermal, Photo, pH, Oxidative Define_Compound->Select_Conditions Prepare_Samples Prepare Samples and Controls Select_Conditions->Prepare_Samples Expose_Samples Expose to Stress Conditions Prepare_Samples->Expose_Samples Analyze_Samples Analyze by HPLC Expose_Samples->Analyze_Samples Quantify_Degradation Quantify Degradation Analyze_Samples->Quantify_Degradation Identify_Degradants Identify Degradation Products Quantify_Degradation->Identify_Degradants Generate_Report Generate Stability Report Identify_Degradants->Generate_Report

Caption: Workflow for Stability Assessment of this compound.

Signaling_Pathway_Hypothetical_Degradation cluster_stressors Stress Conditions cluster_products Potential Degradation Products Compound This compound Photodegradant Photodegradation Products (e.g., deiodinated species) Compound->Photodegradant Photolysis Hydrolysis_Amide 2-Amino-4-iodobenzamide Compound->Hydrolysis_Amide Hydrolysis Oxidation_Product Oxidized Amino Species (e.g., nitroso, nitro) Compound->Oxidation_Product Oxidation Light Light (UV/Vis) Light->Compound Heat Heat Heat->Compound Acid Acid (H+) Acid->Compound Base Base (OH-) Base->Compound Oxidant Oxidant (H₂O₂) Oxidant->Compound Hydrolysis_Acid 2-Amino-4-iodobenzoic acid Hydrolysis_Amide->Hydrolysis_Acid Further Hydrolysis

Caption: Hypothetical Degradation Pathways of this compound.

The Synthetic Versatility of 2-Amino-4-iodobenzonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, medicinal chemists, and professionals in drug development, 2-amino-4-iodobenzonitrile (CAS: 300627-48-9) presents itself as a highly versatile and strategic building block in organic synthesis. Its unique trifunctional structure, featuring a nucleophilic amino group, an electrophilic nitrile, and a reactive iodo substituent, opens avenues for the construction of complex heterocyclic scaffolds and diverse molecular architectures. This guide provides a comparative overview of its primary applications, supported by experimental data from analogous compounds to project its synthetic potential.

The strategic placement of the iodo group at the 4-position, para to the nitrile, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, while the ortho-amino and nitrile groups are perfectly positioned for cyclization reactions to form fused heterocyclic systems, most notably quinazolines and their derivatives. This guide will explore these two primary applications, offering a comparison with alternative precursors and detailing relevant experimental protocols.

Application 1: Synthesis of 6-Iodo-Substituted Quinazolines and Quinazolinones

The reaction between a 2-aminobenzonitrile derivative and a suitable one-carbon electrophile is a cornerstone for the synthesis of quinazoline scaffolds, which are prevalent in numerous biologically active compounds. This compound is an ideal precursor for producing 6-iodoquinazolines, where the iodine atom is retained as a valuable handle for further functionalization.

A common and effective method involves the condensation of a 2-aminobenzonitrile with an acyl chloride, often under microwave irradiation or with the aid of a Lewis acid catalyst, to form 4(3H)-quinazolinones.

Comparative Performance of Precursors in Quinazolinone Synthesis

To illustrate the expected reactivity, the following table summarizes the performance of various substituted 2-aminobenzonitriles in the synthesis of quinazolinone derivatives. While specific data for the 4-iodo derivative is not available in the cited literature, the yields of related halo-substituted analogs provide a strong benchmark for expected performance.

Starting MaterialReagentProductYield (%)Reference
2-AminobenzonitrileBenzoyl Chloride2-Phenyl-4(3H)-quinazolinone~85-95%General Reaction
2-Amino-4-bromobenzonitrileBenzoyl Chloride6-Bromo-2-phenyl-4(3H)-quinazolinoneHighInferred from analogs
This compound Benzoyl Chloride 6-Iodo-2-phenyl-4(3H)-quinazolinone High (Predicted) N/A
2-Amino-5-iodobenzonitrileN-Benzyl CyanamideN-Benzyl-6-iodo-4-methylquinazolin-2-amine78%[1]

Note: Data for this compound is predicted based on the high reactivity of related halo-substituted precursors.

Experimental Protocol: Synthesis of 4(3H)-Quinazolinones from 2-Aminobenzonitriles

The following is a general procedure for the synthesis of 4(3H)-quinazolines from 2-aminobenzonitrile and acyl chlorides, which can be adapted for this compound.

Title: Yb(OTf)₃-Catalyzed Synthesis of 4(3H)-Quinazolinones

Procedure:

  • In a reaction vessel, a mixture of the respective 2-aminobenzonitrile (1.0 mmol), acyl chloride (1.2 mmol), and Yb(OTf)₃ (10 mol%) is prepared under solvent-free conditions.

  • The reaction mixture is subjected to microwave irradiation at a controlled temperature or assisted by ultrasound for a specified duration.

  • Progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and purified, typically by column chromatography on silica gel, to yield the desired 4(3H)-quinazolinone.

Application 2: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, making this compound a superior substrate for reactions like Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, or alkynyl groups at the 4-position of the benzonitrile ring, creating a diverse library of compounds from a single precursor.

Logical Workflow for Cross-Coupling Applications

The diagram below illustrates the central role of this compound as a platform for generating molecular diversity via palladium-catalyzed cross-coupling, followed by potential cyclization.

G cluster_start Starting Material cluster_coupling Pd-Catalyzed Cross-Coupling cluster_products Intermediate Products cluster_final Final Heterocycles A This compound B Suzuki Coupling (with Ar-B(OH)₂) A->B Pd Catalyst, Base C Sonogashira Coupling (with Terminal Alkyne) A->C Pd/Cu Catalysts, Base D 2-Amino-4-arylbenzonitrile B->D E 2-Amino-4-alkynylbenzonitrile C->E F 6-Aryl-Substituted Quinazoline D->F Cyclization Reagent G 6-Alkynyl-Substituted Quinazoline E->G Cyclization Reagent

Synthetic utility of this compound.
Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. The reactivity of the aryl halide is a critical factor determining reaction efficiency. The table below compares the typical performance of different aryl halides in Suzuki coupling, highlighting the advantage of using an aryl iodide.

Aryl Halide SubstrateTypical Catalyst LoadingTypical TemperatureRelative Reaction Rate
Aryl Iodide Low (e.g., <1 mol%) Room Temp. to Moderate Fastest
Aryl BromideModerate (e.g., 1-5 mol%)Moderate to HighIntermediate
Aryl ChlorideHigh (e.g., >3 mol%)HighSlowest
Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl iodide with an arylboronic acid.

Title: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Iodides

Procedure:

  • To a reaction flask, add the aryl iodide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • A degassed solvent system (e.g., Dioxane/Water, Toluene, or DMF) is added.

  • The reaction mixture is heated with stirring to a specified temperature (typically ranging from 60°C to 110°C) for a period of 2 to 24 hours.

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the biaryl product.

Experimental Protocol: General Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne.

Title: Palladium/Copper-Catalyzed Sonogashira Coupling of Aryl Iodides

Procedure:

  • A reaction flask is charged with the aryl iodide (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • The vessel is evacuated and backfilled with an inert gas.

  • A degassed solvent, typically an amine base such as triethylamine or diisopropylamine, is added, followed by the terminal alkyne (1.1-1.5 mmol).

  • The reaction is stirred at room temperature or with gentle heating (e.g., 40-60°C) for 2 to 24 hours until completion (monitored by TLC or GC-MS).

  • The reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford the coupled alkynyl-aromatic product.

Conclusion

This compound stands out as a strategic building block due to its dual capacity for forming heterocyclic rings and engaging in highly efficient cross-coupling reactions. The presence of the iodo group offers a significant advantage over bromo- or chloro-analogs for palladium-catalyzed transformations, allowing for milder reaction conditions, lower catalyst loadings, and broader substrate scope. While direct experimental data for this specific isomer is emerging, its reactivity can be confidently predicted from well-established chemical principles and data from closely related compounds. For synthetic chemists aiming to generate libraries of complex molecules, particularly those based on the quinazoline scaffold, this compound represents a powerful and versatile starting material.

References

Safety Operating Guide

Personal protective equipment for handling 2-Amino-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Amino-4-iodobenzonitrile. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against exposure to this compound. This compound is harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for their resistance to a wide range of chemicals, including acids, bases, and solvents.[4][5][6] Ensure gloves are inspected for tears or punctures before use.
Eye and Face Protection Safety glasses with side shields or GogglesTo protect against dust particles and splashes. A face shield may be necessary when handling larger quantities or when there is a significant risk of splashing.[7]
Respiratory Protection Dust mask or respiratorA NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended, especially when handling the powder outside of a fume hood, to prevent inhalation of dust.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect street clothing and skin from contamination.
Footwear Closed-toe shoesTo protect feet from spills and falling objects.

Operational and Disposal Plans

Handling Procedures:

Safe handling of this compound requires a controlled environment and adherence to standard laboratory safety protocols.

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]

    • Ensure all necessary PPE is worn correctly before handling the chemical.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling:

    • Avoid generating dust when handling the solid material.[2]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.

    • Keep the container tightly closed when not in use.[9]

  • In Case of a Spill:

    • For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2]

    • For major spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

  • Disposal Route:

    • Dispose of the waste through your institution's hazardous waste management program.[10][11] Do not dispose of it in regular trash or down the drain. Halogenated compounds require specific disposal methods, often involving incineration at high temperatures.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon cleanup_waste Collect Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Hazardous Waste cleanup_waste->cleanup_dispose

Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.